Product packaging for Ocinaplon(Cat. No.:CAS No. 96604-21-6)

Ocinaplon

Cat. No.: B1677094
CAS No.: 96604-21-6
M. Wt: 301.30 g/mol
InChI Key: OQJFBUOFGHPMSR-UHFFFAOYSA-N
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Description

OCINAPLON is a small molecule drug with a maximum clinical trial phase of II.
pyrazolo[1,5-a]-pyrimidine that exhibits an anxioselective profile in both preclinical procedures and in patients with generalized anxiety disorder;  GABA(A) receptor modulator & Anti-Anxiety Agent

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11N5O B1677094 Ocinaplon CAS No. 96604-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJFBUOFGHPMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00242362
Record name Ocinaplon
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Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

96604-21-6
Record name Ocinaplon
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URL https://commonchemistry.cas.org/detail?cas_rn=96604-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ocinaplon [USAN:INN]
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Record name Ocinaplon
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Record name Ocinaplon
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Record name OCINAPLON
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Foundational & Exploratory

Ocinaplon: A Technical Guide to a Pyrazolopyrimidine Anxiolytic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocinaplon is a novel pyrazolopyrimidine anxiolytic agent that has demonstrated a unique "anxioselective" profile, distinguishing it from traditional benzodiazepines.[1][2][3] It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy, with a focus on quantitative data and experimental methodologies. The development of this compound was discontinued due to liver complications in a Phase III trial participant.

Mechanism of Action

This compound exerts its anxiolytic effects by enhancing the function of GABAA receptors, which are ligand-gated ion channels responsible for mediating fast inhibitory neurotransmission. Unlike benzodiazepines, which are non-selective positive allosteric modulators of GABAA receptors, this compound exhibits a degree of subtype selectivity. The anxiolytic effects of benzodiazepines are thought to be mediated by the α2 and/or α3 subunits of the GABAA receptor, while sedation is associated with the α1 subunit. This compound's anxioselective profile is attributed to its differential modulation of these receptor subtypes.

GABAergic Signaling Pathway Modulated by this compound

The following diagram illustrates the GABAergic synapse and the modulatory role of this compound.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle GABA_release GABA_vesicle->GABA_release GABA_in_cleft GABA GABA_release->GABA_in_cleft GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA_in_cleft->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Cl- Influx Ocinaplon_binding This compound Ocinaplon_binding->GABA_A_Receptor Positive Allosteric Modulation

GABAergic synapse and this compound's mechanism.

Pharmacodynamics

This compound's interaction with the GABAA receptor has been characterized through various in vitro and in vivo studies.

In Vitro Receptor Binding and Function

This compound is a low-affinity ligand at the benzodiazepine binding site of the GABAA receptor. Its potency and efficacy in potentiating GABA-stimulated chloride currents vary with the subunit composition of the receptor, demonstrating its subtype selectivity.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

AssayPreparationParameterValueReference
[3H]flunitrazepam BindingRat Cerebellum MembranesIC501.2 µM
[3H]flunitrazepam BindingRat Cortex MembranesIC503.8 µM
GABA-gated CurrentsRecombinant Human GABAA Receptors (α1β2γ2)Relative Efficacy (vs. Diazepam)~85%
GABA-gated CurrentsRecombinant Human GABAA Receptors (α2β2γ2)Relative Efficacy (vs. Diazepam)~50%
GABA-gated CurrentsRecombinant Human GABAA Receptors (α3β2γ2)Relative Efficacy (vs. Diazepam)~50%
GABA-gated CurrentsRecombinant Human GABAA Receptors (α5β2γ2)Relative Efficacy (vs. Diazepam)~25%
Preclinical In Vivo Efficacy

Preclinical studies in rodents and primates have demonstrated this compound's anxiolytic-like effects at doses significantly lower than those causing sedation, ataxia, or muscle relaxation.

Table 2: Preclinical In Vivo Efficacy of this compound

Animal ModelTestParameterThis compoundDiazepamReference
RatVogel "Thirsty Rat" Conflict TestMinimum Effective Dose (MED)3.1 mg/kg (oral)3.1 mg/kg (oral)
RatPentylenetetrazole-induced ConvulsionsED509.6 mg/kg (oral)7.5 mg/kg (oral)
Squirrel MonkeyPunished RespondingMinimum Effective Dose (MED)4 mg/kg (oral)0.5 mg/kg (oral)

Pharmacokinetics

This compound is rapidly absorbed after oral administration. It is extensively metabolized, with its major metabolite in rats identified as DOV 315,090, a 4'-N' oxide, which also possesses modulatory activity at GABAA receptors.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Single 90 mg Oral Dose)

ParameterValueReference
Tmax (Time to Peak Plasma Concentration)1.1 h
t1/2 (Elimination Half-life)0.8 h

Table 4: Pharmacokinetic Parameters of this compound and its Metabolite DOV 315,090 in Rats (5 mg/kg oral administration)

CompoundCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
This compound~1.5~0.5~2.5
DOV 315,090~0.6~1.0~3.0

Clinical Efficacy

Clinical trials have evaluated the efficacy and safety of this compound in patients with Generalized Anxiety Disorder (GAD).

Phase II and III Clinical Trials

In a double-blind, placebo-controlled study, this compound demonstrated a statistically significant reduction in anxiety symptoms as measured by the Hamilton Anxiety Scale (HAM-A). Notably, the incidence of benzodiazepine-like side effects, such as sedation and dizziness, did not differ from placebo.

Table 5: Clinical Efficacy of this compound in Generalized Anxiety Disorder (GAD)

StudyDurationTreatment GroupsPrimary OutcomeResultReference
Phase II2 weeksThis compound (180 mg/day), this compound (240 mg/day), PlaceboChange from baseline in HAM-A scoreStatistically significant reduction in HAM-A scores for both this compound groups compared to placebo (P = 0.007)
Phase II4 weeksThis compound (90 mg t.i.d.), PlaceboChange from baseline in HAM-A scoreThis compound showed significantly greater improvement in HAM-A scores compared to placebo (P = 0.009) from week 1 onwards

Experimental Protocols

Vogel "Thirsty Rat" Conflict Test

This is a classic preclinical model for screening anxiolytic drugs. The protocol is designed to create a conflict between the motivation to drink and the fear of punishment.

Vogel_Test_Workflow start Start acclimation Acclimation & Water Deprivation (e.g., 48 hours) start->acclimation drug_admin Drug Administration (this compound or Vehicle, oral) acclimation->drug_admin test_period Place Rat in Test Chamber drug_admin->test_period licking Rat Licks Water Spout test_period->licking data_collection Record Number of Licks and Shocks test_period->data_collection shock Mild Electric Shock Delivered (e.g., after 20 licks) licking->shock Punishment shock->licking end End data_collection->end

Workflow for the Vogel Conflict Test.

Methodology:

  • Animal Preparation: Male rats are typically used and are water-deprived for a specified period (e.g., 48 hours) to motivate drinking behavior.

  • Drug Administration: this compound or a vehicle control is administered orally, typically 60 minutes before the test.

  • Test Procedure: The rat is placed in a test chamber equipped with a drinking spout. After a set number of licks (e.g., 20), a mild electric shock is delivered through the grid floor or the spout.

  • Data Collection: The number of licks and the number of shocks received during a fixed test period (e.g., 3-5 minutes) are recorded. Anxiolytic compounds are expected to increase the number of punished licks compared to the vehicle group.

Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes

This electrophysiological technique is used to study the function of ion channels, such as the GABAA receptor, expressed in a heterologous system.

Methodology:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.

  • cRNA Injection: cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) are microinjected into the oocytes.

  • Incubation: The injected oocytes are incubated for 2-4 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a Ringer's solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

    • GABA, alone or in combination with this compound, is applied to the oocyte, and the resulting chloride currents are measured.

Synthesis of this compound

The synthesis of this compound involves the condensation of two key intermediates.

Ocinaplon_Synthesis cluster_intermediate1 Intermediate A Synthesis cluster_intermediate2 Intermediate B 4-Acetylpyridine 4-Acetylpyridine Enamide Enamide Intermediate 4-Acetylpyridine->Enamide DMFDMA N,N-Dimethylformamide dimethyl acetal DMFDMA->Enamide Condensation Condensation Enamide->Condensation Intermediate_B (3-Amino-1H-pyrazol-4-yl) (2-pyridinyl)methanone Intermediate_B->Condensation This compound This compound Condensation->this compound

Simplified synthesis pathway for this compound.

A key step in the synthesis is the condensation of an "enamide" intermediate, formed from 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMFDMA), with (3-amino-1H-pyrazol-4-yl)(2-pyridinyl)methanone.

Conclusion

This compound is a pyrazolopyrimidine anxiolytic that demonstrates a promising anxioselective profile by acting as a subtype-selective positive allosteric modulator of the GABAA receptor. Preclinical and clinical data support its efficacy in reducing anxiety without the prominent sedative effects associated with traditional benzodiazepines. Although its clinical development was halted, the study of this compound provides valuable insights into the development of novel anxiolytic agents targeting the GABAergic system. This technical guide has summarized the key data and methodologies related to this compound, serving as a resource for researchers in the field of neuroscience and drug development.

References

Ocinaplon: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocinaplon is a pyrazolopyrimidine derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It was investigated for its anxiolytic properties and showed promise in preclinical and early clinical studies for the treatment of Generalized Anxiety Disorder (GAD). This compound demonstrated a degree of selectivity for different GABA-A receptor subtypes, suggesting a potential for a favorable side-effect profile compared to non-selective benzodiazepines. However, its clinical development was halted due to concerns about liver toxicity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical findings related to this compound.

Discovery and Development

This compound, also known as DOV 273,547, emerged from research programs aimed at developing novel anxiolytics with improved safety profiles over existing benzodiazepines. The development of this compound was discontinued after a serious adverse event involving liver complications was observed in a Phase III clinical trial subject.[1]

Synthesis of this compound

The synthesis of this compound is a two-step process involving the formation of an enamine intermediate followed by a condensation reaction to form the final pyrazolopyrimidine core.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (Enamine Intermediate)

A mixture of 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is refluxed for several hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the excess DMF-DMA is removed under reduced pressure. The resulting crude enamine can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield the desired product as a solid.[3]

Step 2: Synthesis of this compound

The enamine intermediate, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, is condensed with (3-Amino-1H-pyrazol-4-yl)(2-pyridinyl)methanone. This reaction is typically carried out in a suitable solvent, such as acetic acid, and heated to reflux.[1] The final product, this compound, precipitates upon cooling and can be collected by filtration and purified by recrystallization.

Ocinaplon_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Condensation 4-Acetylpyridine 4-Acetylpyridine Enamine (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one 4-Acetylpyridine->Enamine Reflux DMFDMA N,N-Dimethylformamide dimethyl acetal DMFDMA->Enamine This compound This compound Enamine->this compound Acetic Acid, Reflux Pyrazole (3-Amino-1H-pyrazol-4-yl) (2-pyridinyl)methanone Pyrazole->this compound

Figure 1: Chemical Synthesis of this compound.

Mechanism of Action

This compound is a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[4] It binds to the benzodiazepine site on the GABA-A receptor complex, enhancing the effect of GABA and leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and produces anxiolytic effects.

This compound exhibits a degree of selectivity for different GABA-A receptor subtypes. It is a low-potency partial agonist at various α subunit-containing receptors. This subtype selectivity was hypothesized to contribute to its anxiolytic effects with a reduced incidence of sedation and other side effects commonly associated with non-selective benzodiazepines.

Ocinaplon_MOA cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Cl_channel Chloride Channel GABA_site->Cl_channel Opens BZD_site Benzodiazepine Site BZD_site->Cl_channel Enhances Opening Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Influx GABA GABA GABA->GABA_site Binds This compound This compound This compound->BZD_site Binds (Allosteric Modulator) Chloride_ion Cl- Anxiolytic_Effect Anxiolytic_Effect Hyperpolarization->Anxiolytic_Effect Leads to

Figure 2: Mechanism of Action of this compound at the GABA-A Receptor.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to GABA-A receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from rat cerebellum and cortex, regions known to have different densities of GABA-A receptor subtypes.

  • Radioligand: [3H]flunitrazepam, a high-affinity benzodiazepine site ligand, is used as the radioligand.

  • Assay: Membranes are incubated with a fixed concentration of [3H]flunitrazepam and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]flunitrazepam (IC50) is determined.

In Vivo Efficacy - Vogel Conflict Test

Objective: To assess the anxiolytic-like effects of this compound in rats.

Methodology:

  • Animals: Water-deprived male rats are used.

  • Apparatus: A test chamber equipped with a drinking spout connected to a shock generator.

  • Procedure: After a period of training to drink from the spout, a mild electric shock is delivered after a predetermined number of licks.

  • Drug Administration: this compound or a vehicle control is administered orally prior to the test session.

  • Measurement: The number of shocks received during the test session is recorded. An increase in the number of shocks accepted by the animal is indicative of an anxiolytic effect.

  • Data Analysis: The minimum effective dose (MED) that produces a significant increase in the number of shocks compared to the vehicle group is determined.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Binding Radioligand Binding (GABA-A Receptor Affinity) Electrophys Electrophysiology (Functional Activity) Binding->Electrophys PK Pharmacokinetics (ADME Properties) Electrophys->PK Efficacy Behavioral Models (Anxiolytic Effects) PK->Efficacy PhaseI Phase I (Safety & Tolerability) Efficacy->PhaseI PhaseII_III Phase II/III (Efficacy in GAD) PhaseI->PhaseII_III Discovery Compound Discovery & Optimization Discovery->Binding

Figure 3: A Typical Drug Development Workflow for a CNS Compound like this compound.

Quantitative Data

Table 1: In Vitro Binding and Functional Activity of this compound
ParameterValueReceptor/TissueReference
IC50 ([3H]flunitrazepam binding)
1.2 µMRat Cerebellum
3.8 µMRat Cortex
Relative Efficacy (vs. Diazepam)
0.8α1β2γ2
0.5α2β2γ2
0.5α3β2γ2
0.3α5β2γ2
Table 2: Preclinical In Vivo Efficacy of this compound
TestSpeciesMinimum Effective Dose (MED)Reference
Vogel Conflict Test Rat3.1 mg/kg (oral)
Pentylenetetrazole-induced convulsions RatED50 = 9.6 mg/kg (oral)
Table 3: Clinical Efficacy of this compound in Generalized Anxiety Disorder
StudyTreatment GroupNMean Improvement in HAM-A Scorep-value vs. PlaceboReference
4-Week, Double-Blind, Placebo-Controlled Trial This compound (90 mg t.i.d.)3114.20.009
Placebo296.3-

Conclusion

This compound represented a promising approach to the development of anxiolytics with a potentially improved side-effect profile due to its partial agonist activity and modest selectivity for certain GABA-A receptor subtypes. Preclinical studies demonstrated its anxiolytic-like efficacy at doses that did not produce significant sedation or motor impairment. Early clinical trials in patients with GAD also showed positive results. However, the emergence of liver toxicity in a late-stage clinical trial led to the discontinuation of its development. The story of this compound underscores the challenges in drug development, particularly the translation of promising preclinical and early clinical data into a safe and effective therapeutic. Despite its ultimate failure, the research on this compound has contributed to a better understanding of the pharmacology of GABA-A receptors and the potential for developing subtype-selective modulators for the treatment of anxiety disorders.

References

Anxioselective Properties of Ocinaplon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anxioselective properties of Ocinaplon, a pyrazolo[1,5-a]-pyrimidine derivative. This compound has demonstrated a unique pharmacological profile, exhibiting robust anxiolytic effects comparable to classical benzodiazepines but with a significantly wider therapeutic window, thereby minimizing sedative, ataxic, and myorelaxant side effects at therapeutic doses.[1][2] This document details the mechanism of action, preclinical pharmacology, and clinical efficacy of this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key concepts with diagrams.

Core Mechanism of Action: Allosteric Modulation of GABA-A Receptors

This compound exerts its anxiolytic effects through positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.[1][3] Like benzodiazepines, this compound binds to the benzodiazepine (BZ) site on the GABA-A receptor complex, enhancing the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA).[4] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, which manifests as anxiolysis. The anxiolytic action of this compound can be blocked by the BZ-site antagonist flumazenil, confirming its mechanism of action at the GABA-A receptor.

While the sedative effects of classical benzodiazepines are primarily mediated by their action on GABA-A receptors containing the α1 subunit, the anxiolytic effects are largely attributed to their interaction with α2 and α3 subunit-containing receptors. This compound exhibits a modest selectivity for GABA-A receptors containing the α1 subunit in radioligand binding studies. However, its functional efficacy varies across different receptor subtypes, and it acts as a partial agonist at α2, α3, and α5-containing receptors relative to diazepam. This complex interaction with multiple GABA-A receptor isoforms is believed to underlie its anxioselective profile.

Signaling Pathway Diagram

GABAA_Signaling cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_channel Ion Channel cluster_effect Cellular Effect GABAA α γ α β β IonChannel_Closed Cl- Channel (Closed) IonChannel_Open Cl- Channel (Open) GABAA->IonChannel_Open Conformational Change GABA GABA GABA->GABAA:f0 Binds This compound This compound This compound->GABAA:f1 Binds (Allosteric) Hyperpolarization Hyperpolarization IonChannel_Open->Hyperpolarization Cl- Influx ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Leads to Anxiolysis Anxiolysis ReducedExcitability->Anxiolysis Anxiolysis

This compound's Mechanism of Action at the GABA-A Receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's binding affinity, preclinical efficacy, and clinical outcomes.

Table 1: In Vitro GABA-A Receptor Binding Affinity
CompoundTissueIC50 (μM)Reference
This compoundRat Cerebellum1.2
This compoundRat Cortex3.8
This compoundRecombinant>5
Diazepam--

IC50: The half maximal inhibitory concentration.

Table 2: Preclinical Efficacy in Animal Models
TestSpeciesThis compound MED (mg/kg, p.o.)Diazepam MED (mg/kg, p.o.)Reference
Vogel Conflict TestRat3.13.1
Punished RespondingMonkey4.00.5
AntipentylenetetrazoleRat9.6 (ED50)7.5 (ED50)

MED: Minimum Effective Dose; ED50: The dose that produces a therapeutic effect in 50% of the population; p.o.: oral administration.

Table 3: Clinical Efficacy in Generalized Anxiety Disorder (GAD)
Study DurationThis compound Dose (mg/day)Change in HAM-A Score (this compound)Change in HAM-A Score (Placebo)P-value vs. PlaceboReference
2 weeks180-240-14.1 to -15.3-9.7<0.007
4 weeks270 (90 t.i.d)-14.2-6.30.009

HAM-A: Hamilton Anxiety Rating Scale; t.i.d.: three times a day.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the anxioselective properties of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for GABA-A receptors.

Methodology:

  • Tissue Preparation: Whole rat brains (cortex and cerebellum) are homogenized in a buffered solution and centrifuged to isolate the crude synaptosomal membranes.

  • Incubation: Aliquots of the membrane preparation are incubated with a radiolabeled ligand, such as [3H]flunitrazepam, and varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Preclinical Anxiety Models: The Vogel Conflict Test

Objective: To assess the anxiolytic-like effects of this compound in rats.

Methodology:

  • Apparatus: A standard operant conditioning chamber equipped with a drinking tube and a grid floor for delivering mild electric shocks.

  • Procedure:

    • Water-deprived rats are placed in the chamber and trained to drink from the tube.

    • During the test session, every 20th lick is paired with a brief, mild foot shock.

    • The number of shocks received (punished responding) is recorded over a set period.

  • Drug Administration: this compound or a vehicle control is administered orally at various doses prior to the test session.

  • Data Analysis: An increase in the number of shocks taken by the drug-treated group compared to the vehicle group indicates an anxiolytic effect. The minimum effective dose (MED) is determined as the lowest dose that produces a statistically significant increase in punished responding.

Experimental Workflow for Preclinical Anxiolytic Testing

Preclinical_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats) Drug_Admin Administer Drug/Vehicle Animal_Model->Drug_Admin Drug_Prep Prepare this compound Doses and Vehicle Control Drug_Prep->Drug_Admin Anxiety_Test Conduct Anxiety Test (e.g., Vogel Conflict Test) Drug_Admin->Anxiety_Test Motor_Test Conduct Motor Function Tests (e.g., Rotarod) Drug_Admin->Motor_Test Data_Collection Record Behavioral Data Anxiety_Test->Data_Collection Motor_Test->Data_Collection Stats_Analysis Statistical Analysis Data_Collection->Stats_Analysis Determine_MED Determine MED and Side Effect Threshold Stats_Analysis->Determine_MED

Generalized Workflow for Preclinical Anxiolytic Evaluation.
Clinical Trials in Generalized Anxiety Disorder (GAD)

Objective: To evaluate the efficacy and safety of this compound in patients with GAD.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Male and female outpatients meeting the DSM-IV criteria for GAD with a baseline Hamilton Anxiety Rating Scale (HAM-A) score of ≥20.

  • Treatment: Patients are randomly assigned to receive either this compound (at varying doses) or a placebo for a specified duration (e.g., 2-4 weeks).

  • Efficacy Measures: The primary outcome measure is the change in the total HAM-A score from baseline to the end of the study. Secondary measures may include the Clinical Global Impression (CGI) scale and patient self-rating scales.

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

  • Data Analysis: Statistical analyses, such as Analysis of Covariance (ANCOVA), are used to compare the change in HAM-A scores between the this compound and placebo groups.

Anxioselective Profile: Efficacy Without Sedation

A key feature of this compound is its anxioselective profile, meaning it produces significant anxiolysis at doses that do not cause the sedative, ataxic, or muscle-relaxant side effects commonly associated with benzodiazepines. In preclinical studies, this compound produced muscle relaxation, ataxia, and sedation in rats only at doses more than 25-fold higher than its minimum effective anxiolytic dose in the Vogel conflict test. This separation of anxiolytic and sedative effects was also observed in non-human primates.

Clinical trials in patients with GAD have corroborated these preclinical findings. This compound demonstrated significant reductions in anxiety symptoms, as measured by the HAM-A scale, with an incidence of benzodiazepine-like side effects (e.g., sedation, dizziness) that was not different from placebo. This clinical profile suggests that this compound could offer a safer alternative for the treatment of anxiety disorders.

Logical Relationship of Anxioselectivity

Anxioselective_Profile cluster_effects Pharmacological Effects cluster_doses Dose Range This compound This compound Therapeutic_Dose Therapeutic Dose (e.g., 3.1 mg/kg in rats) This compound->Therapeutic_Dose At High_Dose High Dose (>25x Therapeutic Dose) This compound->High_Dose At Anxiolysis Anxiolysis Sedation Sedation/ Ataxia Therapeutic_Dose->Anxiolysis Induces Therapeutic_Dose->Sedation Does Not Induce High_Dose->Anxiolysis Induces High_Dose->Sedation Induces

References

Ocinaplon's Interaction with the Benzodiazepine Binding Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocinaplon is a pyrazolo[1,5-a]-pyrimidine derivative that has demonstrated anxiolytic properties with a reduced side-effect profile compared to classical benzodiazepines.[1][2] This document provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. It includes quantitative data on its binding affinity and functional efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Positive Allosteric Modulation

This compound exerts its effects as a positive allosteric modulator (PAM) of the GABAA receptor.[3][4] The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[1]

This compound binds to the benzodiazepine binding site, which is distinct from the GABA binding site. This binding event enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal. The anxiolytic effects of this compound are blocked by the benzodiazepine antagonist flumazenil, confirming its mechanism of action at this specific site.

The GABAA Receptor and the Benzodiazepine Binding Site

The GABAA receptor is a pentameric protein complex typically composed of two α, two β, and one γ subunit. The benzodiazepine binding site is located at the interface between the α and γ subunits. The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex dictates the pharmacological properties of benzodiazepine-site ligands. It is hypothesized that the anxiolytic effects of these compounds are primarily mediated by their action on α2- and α3-containing receptors, while sedative and hypnotic effects are associated with α1-containing receptors.

GABAA_Receptor_Structure cluster_ligands Ligand Binding Sites cluster_channel Chloride Ion Channel alpha1 α beta1 β gamma γ alpha2 α beta2 β GABA_site GABA Binding Site (α/β interface) GABA_site->alpha1 Binds GABA_site->beta1 Binds BZD_site Benzodiazepine Binding Site (α/γ interface) BZD_site->gamma Binds BZD_site->alpha2 Binds ion_channel Cl-

Figure 1: Schematic of the GABAA Receptor with Ligand Binding Sites.

Quantitative Data

The following tables summarize the quantitative data on this compound's binding affinity and functional efficacy at the benzodiazepine binding site of various GABAA receptor subtypes.

Binding Affinity of this compound for Native GABAA Receptors

The binding affinity of this compound was assessed using radioligand binding assays with [3H]flunitrazepam on native GABAA receptors from rat brain tissue.

TissueReceptor Subtype EnrichedIC50 (μM)
Cerebellumα1-containing1.2
Cortexα2/α3-containing3.8
Data from Lippa et al., 2005
Potency and Efficacy of this compound at Recombinant Human GABAA Receptors

The potency (EC50) and efficacy (Emax) of this compound were determined by its ability to potentiate GABA-stimulated chloride currents in Xenopus oocytes expressing different recombinant human GABAA receptor isoforms.

Receptor SubtypeThis compound EC50 (μM)This compound Emax (% of Diazepam)
α1β2γ21.085
α2β2γ29.12139
α3β2γ28.01181
α5β2γ2>3030
α1β2γ31.060
α2β2γ33.040
α3β2γ33.025
α5β2γ310.030
Data from Lippa et al., 2005 and Berezhnoy et al., 2008

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound's interaction with the benzodiazepine binding site.

Radioligand Binding Assay

This assay measures the affinity of this compound for the benzodiazepine binding site by assessing its ability to displace a radiolabeled ligand, [3H]flunitrazepam.

Materials:

  • Rat brain tissue (cerebellum and cortex)

  • [3H]flunitrazepam

  • This compound

  • Diazepam (for non-specific binding)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebellum or cortex in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, [3H]flunitrazepam (at a concentration near its Kd), and varying concentrations of this compound.

    • For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled diazepam.

    • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection cluster_analysis Data Analysis Homogenization Homogenization Centrifugation1 Centrifugation1 Homogenization->Centrifugation1 Low speed Supernatant Supernatant Centrifugation1->Supernatant Centrifugation2 Centrifugation2 Supernatant->Centrifugation2 High speed Washing Washing Centrifugation2->Washing Final_Pellet Final_Pellet Washing->Final_Pellet Resuspend Incubation Incubation Final_Pellet->Incubation Filtration Filtration Incubation->Filtration Radioligand [3H]flunitrazepam Radioligand->Incubation This compound This compound This compound->Incubation Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis Calculate IC50

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the potentiation of GABA-evoked currents by this compound in Xenopus oocytes expressing specific GABAA receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for desired GABAA receptor subunits (α, β, γ)

  • GABA

  • This compound

  • TEVC setup (amplifier, micromanipulators, perfusion system)

  • Recording electrodes (filled with KCl)

  • Recording chamber

  • Data acquisition system

Protocol:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Microinject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.

    • Incubate the oocytes for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply a low concentration of GABA (EC5-10) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

    • Calculate the percentage potentiation for each this compound concentration.

    • Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Figure 3: Experimental Workflow for Two-Electrode Voltage Clamp.

Signaling Pathway

The binding of this compound to the benzodiazepine site of the GABAA receptor initiates a cascade of events that ultimately leads to neuronal inhibition.

Ocinaplon_Signaling_Pathway This compound This compound GABAA_Receptor GABAA Receptor (Benzodiazepine Site) This compound->GABAA_Receptor Binds to GABA GABA GABA->GABAA_Receptor Binds to (GABA site) Channel_Opening Increased Frequency of Chloride Channel Opening GABAA_Receptor->Channel_Opening Potentiates Chloride_Influx Increased Chloride Influx (Cl-) Channel_Opening->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Anxiolysis Anxiolytic Effect Inhibition->Anxiolysis

Figure 4: this compound's Signaling Pathway at the GABAA Receptor.

Conclusion

This compound's interaction with the benzodiazepine binding site of the GABAA receptor is characterized by its role as a positive allosteric modulator. Its distinct profile of potency and efficacy across different α-subunit-containing receptor subtypes likely contributes to its anxioselective properties. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel GABAA receptor modulators. This in-depth understanding is crucial for the rational design and development of next-generation therapeutics for anxiety and related disorders.

References

Ocinaplon: A Technical Overview of its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

Ocinaplon is an anxiolytic agent belonging to the pyrazolopyrimidine class of compounds.[1] It has demonstrated a pharmacological profile similar to benzodiazepines, exhibiting significant anxiolytic effects with a comparatively lower incidence of sedative and amnestic side effects.[1] This document provides a detailed examination of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound.

Chemical Structure and Identification

This compound is chemically identified as pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone.[1][2][3] Its structure is characterized by a pyrazolopyrimidine core, which is a key feature of this class of GABA-A receptor modulators.

IdentifierValue
IUPAC Name pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone
SMILES C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4
InChI InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H
InChIKey OQJFBUOFGHPMSR-UHFFFAOYSA-N
CAS Number 96604-21-6
Molecular Formula C17H11N5O

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Weight 301.30 g/mol PubChem
State SolidDrugBank Online
Water Solubility 0.0833 mg/mLALOGPS (Predicted)
logP 1.66ALOGPS (Predicted)
pKa (Strongest Basic) 4.5Chemaxon (Predicted)
Hydrogen Bond Donor Count 0PharmaCompass
Hydrogen Bond Acceptor Count 5PharmaCompass
Rotatable Bond Count 3PharmaCompass
Polar Surface Area 73.04 ŲChemaxon (Predicted)

Pharmacological Properties and Mechanism of Action

This compound exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor. Unlike benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, this compound exhibits a degree of subtype selectivity.

GABA-A Receptor Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission. This compound enhances the effect of GABA by binding to an allosteric site on the receptor, thereby increasing the frequency of channel opening and potentiating the inhibitory signal.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAReceptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAAReceptor Binds This compound This compound This compound->GABAAReceptor Modulates Cl_ion Cl- influx GABAAReceptor->Cl_ion Opens channel Hyperpolarization Neuronal Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Leads to

GABA-A Receptor Signaling Pathway Modulated by this compound.
Pharmacodynamic Effects

Preclinical studies have demonstrated that this compound produces anxiolytic effects at doses significantly lower than those causing sedation, muscle relaxation, or ataxia. In a "thirsty rat" conflict procedure, the minimum effective dose of this compound for anxiolytic activity was found to be 3.1 mg/kg, which is comparable to that of diazepam. However, the doses required to produce sedative-hypnotic effects were substantially higher for this compound compared to diazepam.

EffectThis compound (ED50, mg/kg)Diazepam (ED50, mg/kg)
Motor Activity Decrease 81.717.5
Inclined Screen (Muscle Relaxation) 172.215.5
Rod Walking (Ataxia) 9213.8

Data from Lippa et al., 2005

Experimental Protocols

The characterization of this compound's pharmacological profile has involved a variety of in vitro and in vivo experimental models. The following are generalized descriptions of the key experimental methodologies employed.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to GABA-A receptors.

General Methodology:

  • Tissue Preparation: Membranes are prepared from specific brain regions (e.g., cerebellum, cortex) of rodents, which are known to express different populations of GABA-A receptor subtypes.

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the benzodiazepine site on the GABA-A receptor (e.g., [3H]flunitrazepam).

  • Competition: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Binding_Assay_Workflow Start Start TissuePrep Brain Tissue Homogenization and Membrane Preparation Start->TissuePrep Incubation Incubation of Membranes with [3H]Flunitrazepam and this compound TissuePrep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting to Quantify Bound Radioactivity Filtration->Counting Analysis Calculation of IC50 Value Counting->Analysis End End Analysis->End

Workflow for a Radioligand Binding Assay.
Electrophysiological Recordings in Xenopus Oocytes

Objective: To characterize the functional effects of this compound on different GABA-A receptor subtypes.

General Methodology:

  • cRNA Injection: Xenopus laevis oocytes are injected with cRNAs encoding specific subunits of the GABA-A receptor (e.g., different α, β, and γ subunits) to express recombinant receptors.

  • Two-Electrode Voltage Clamp: After a period of incubation to allow for receptor expression, the oocytes are voltage-clamped using two microelectrodes.

  • GABA Application: GABA is applied to the oocyte to elicit an inward chloride current.

  • This compound Application: this compound is co-applied with GABA to determine its modulatory effect on the GABA-induced current.

  • Data Analysis: The potentiation of the GABA-gated current by this compound is measured and compared across different receptor subunit combinations.

Animal Models of Anxiety (Vogel Conflict Test)

Objective: To assess the anxiolytic-like effects of this compound in vivo.

General Methodology:

  • Water Deprivation: Rats are deprived of water for a period to motivate them to drink.

  • Training: The animals are placed in an experimental chamber and trained to drink from a spout.

  • Conflict Session: During the test session, every 20th lick is followed by a mild electric shock to the tongue, creating a conflict between the motivation to drink and the aversion to the shock.

  • Drug Administration: this compound or a vehicle is administered to the animals prior to the conflict session.

  • Data Collection: The number of shocks received is recorded as a measure of the animal's willingness to tolerate the punishment, which is interpreted as an anxiolytic-like effect. An increase in the number of shocks taken is indicative of anxiolytic activity.

Clinical Development and Discontinuation

This compound showed promise in early clinical trials for the treatment of Generalized Anxiety Disorder (GAD). However, its development was discontinued during Phase III trials due to the occurrence of liver complications in a subject, specifically icterus following transaminase elevations.

Conclusion

This compound is a pyrazolopyrimidine with a distinct chemical structure that acts as a selective modulator of GABA-A receptors. Its pharmacological profile is characterized by potent anxiolytic effects with a wider therapeutic window compared to traditional benzodiazepines, showing a separation between anxiolytic and sedative doses. While it demonstrated clinical efficacy in treating anxiety, its development was halted due to safety concerns related to hepatotoxicity. The study of this compound has nonetheless provided valuable insights into the development of anxioselective agents targeting the GABAergic system.

References

Ocinaplon: A Technical Whitepaper on its Potential as a Non-Sedating Anxiolytic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anxiety disorders represent a significant global health burden, and while existing treatments like benzodiazepines are effective, their clinical utility is often limited by undesirable side effects such as sedation, ataxia, and dependence.[1][2] Ocinaplon, a pyrazolo[1,5-a]-pyrimidine, has emerged as a promising anxiolytic agent that demonstrates a separation of anxiolytic effects from sedative properties.[1][3] Preclinical and clinical evidence suggests that this compound acts as a positive allosteric modulator of the GABA-A receptor, exhibiting a distinct pharmacological profile that confers anxioselectivity.[3] This document provides an in-depth technical overview of this compound, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and illustrating the underlying mechanisms and scientific rationale for its development as a non-sedating anxiolytic.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its anxiolytic effects through positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Like benzodiazepines, this compound enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition. The anxiolytic action of this compound is mediated by its interaction with the benzodiazepine (BZ) binding site on the GABA-A receptor complex, as demonstrated by the blockade of its effects by the BZ antagonist flumazenil.

The key to this compound's non-sedating profile is believed to lie in its functional selectivity for different GABA-A receptor subtypes. The hypothesis is that agonism at α2 and/or α3 subunit-containing receptors primarily mediates anxiolytic effects, whereas activity at α1 subunit-containing receptors is responsible for sedation and ataxia. This compound is characterized as a low-affinity, partial agonist at GABA-A receptors. While it does not show strong binding selectivity, its functional efficacy varies across different subunit compositions. This compound demonstrates partial efficacy at α1, α2, α3, and α5-containing receptors, which may contribute to its anxioselective profile in clinical settings.

GABA_A_Signaling cluster_receptor GABA-A Receptor in Neuronal Membrane cluster_intracellular Intracellular Space Receptor γ2 α1/2/3/5 β α1/2/3/5 β Cl_in Cl- Influx (Hyperpolarization) Receptor->Cl_in Channel Opens GABA GABA GABA->Receptor:c Binds to α/β interface This compound This compound This compound->Receptor:c Binds to α/γ interface (BZD Site) Cl_out Cl- caption This compound's Mechanism of Action at the GABA-A Receptor

This compound's Mechanism of Action at the GABA-A Receptor

Quantitative Preclinical Data

This compound's anxioselective profile has been characterized in a variety of preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Receptor Binding Affinity
CompoundBrain RegionRadioligandIC50 (μM)Predominant Subunit
This compoundCerebellum[³H]flunitrazepam1.2α1-enriched
This compoundCortex[³H]flunitrazepam3.8Mixed α subunits

Data sourced from PNAS, 2005.

Table 2: In Vivo Efficacy in Anxiolytic Models
ModelSpeciesCompoundMinimum Effective Dose (MED) / ED50 (mg/kg, oral)
Vogel "Thirsty Rat" ConflictRatThis compound3.1
Vogel "Thirsty Rat" ConflictRatDiazepam3.1
Pentylenetetrazole ConvulsionsRatThis compound9.6 (ED50)
Pentylenetetrazole ConvulsionsRatDiazepam7.5 (ED50)

Data sourced from PNAS, 2005.

Table 3: In Vivo Profile in Sedation/Ataxia Models
ModelSpeciesCompoundPotency vs. DiazepamObservation
Motor ActivityRatThis compound5- to 10-fold lessProduced performance deficits at doses >25-fold higher than anxiolytic MED.
Rod-walkingRatThis compound5- to 10-fold lessDisrupted performance at significantly higher doses than anxiolytic MED.
Inclined ScreenRatThis compound5- to 10-fold lessDisrupted performance at significantly higher doses than anxiolytic MED.

Data sourced from PNAS, 2005.

Quantitative Clinical Data

This compound has been evaluated in double-blind, placebo-controlled clinical trials for Generalized Anxiety Disorder (GAD).

Table 4: Efficacy in Patients with Generalized Anxiety Disorder (GAD)
Study DurationTreatment GroupNBaseline HAM-A Score (Mean)Mean Improvement in HAM-A Scorep-value vs. Placebo
28 DaysThis compound (90mg t.i.d.)31≥2014.20.009
28 DaysPlacebo29≥206.3-

Data from a multicenter, double-blind, proof-of-concept trial. HAM-A: Hamilton Anxiety Scale.

Table 5: Clinical Side Effect Profile
Study DurationAdverse Event TypeThis compound Group IncidencePlacebo Group IncidenceStatistical Significance
2 WeeksBenzodiazepine-like (sedation, dizziness)Did not differ from placeboDid not differ from placeboNot Significant
28 DaysTreatment-Emergent Adverse Events (TEAEs)Not statistically differentNot statistically differentNot Significant

Data from PNAS, 2005 and CNS Drug Reviews, 2009. A single serious adverse event (icterus) was noted in one patient with preexisting conditions, which resolved fully.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the evaluation of anxiolytic compounds like this compound.

GABA-A Receptor Binding Assay

This protocol describes a method for measuring the binding of a compound to the benzodiazepine site on the GABA-A receptor complex using radioligand displacement.

Objective: To determine the affinity (IC50) of a test compound (e.g., this compound) for the GABA-A receptor benzodiazepine site.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • Homogenization Buffer (e.g., 0.32 M sucrose)

  • Binding Buffer (e.g., 50 nM Tris-HCl)

  • Radioligand: [³H]flunitrazepam or [³H]flumazenil

  • Non-specific binding control: Diazepam (high concentration)

  • Test compound (this compound) at various concentrations

  • Scintillation fluid and counter

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 140,000 x g).

  • Wash the pellet multiple times by resuspension in binding buffer and recentrifugation to remove endogenous GABA.

  • Resuspend the final pellet in binding buffer and determine protein concentration.

  • Binding Assay: In assay tubes, combine the prepared membranes, a fixed concentration of [³H]flunitrazepam, and either buffer (for total binding), a saturating concentration of unlabeled diazepam (for non-specific binding), or varying concentrations of this compound.

  • Incubate the tubes at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_analysis Data Analysis p1 Homogenize Brain Tissue p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Wash & Resuspend Pellet p3->p4 a1 Incubate Membranes with: - [3H]Radioligand - Test Compound (this compound) p4->a1 Add to Assay a2 Separate Bound/Free Ligand (Rapid Filtration) a1->a2 d1 Quantify Radioactivity (Scintillation Counting) a2->d1 Analyze Filters d2 Calculate Specific Binding d1->d2 d3 Determine IC50 from Dose-Response Curve d2->d3 caption Workflow for a GABA-A Receptor Radioligand Binding Assay

Workflow for a GABA-A Receptor Radioligand Binding Assay
Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces. Anxiolytic compounds increase exploration of the open arms.

Objective: To evaluate the anxiolytic-like effects of a test compound (e.g., this compound) in mice or rats.

Apparatus:

  • A plus-shaped maze elevated from the floor, with two opposing "open" arms and two opposing "closed" arms (with high walls).

  • Video camera and tracking software for automated recording and analysis.

Methodology:

  • Habituation: Acclimate animals to the testing room for at least 45-60 minutes before the test to reduce stress from the novel environment.

  • Drug Administration: Administer this compound (or vehicle control) orally or via intraperitoneal injection at a predetermined time before testing (e.g., 30-60 minutes).

  • Test Procedure: Place the animal in the center of the maze, facing a closed arm.

  • Allow the animal to explore the maze freely for a fixed period (typically 5 minutes). The session is recorded by the overhead camera.

  • Data Collection: The tracking software automatically records key parameters.

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Cleanup: Thoroughly clean the maze between animals to remove olfactory cues.

  • Data Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of entries into the open arms relative to the vehicle control group. A lack of significant change in total distance traveled or total arm entries suggests the effects are not due to general hyperactivity.

The Anxioselective Hypothesis

The development of this compound is predicated on the hypothesis that the diverse effects of benzodiazepines can be functionally separated by targeting specific GABA-A receptor subtypes. This "anxioselective" hypothesis posits a dissociation between the neural substrates of anxiolysis and sedation.

Anxioselective_Hypothesis cluster_drug Drug Action at GABA-A Receptor cluster_pathways Receptor Subtype Pathways cluster_outcomes Pharmacological Outcomes Drug Positive Allosteric Modulator (e.g., this compound) Alpha1 α1 Subunit Modulation Drug->Alpha1 Alpha23 α2 / α3 Subunit Modulation Drug->Alpha23 Sedation Sedation Ataxia Myorelaxation Alpha1->Sedation Leads to Anxiolysis Anxiolysis Alpha23->Anxiolysis Leads to caption Logical Framework for Anxioselective Drug Development

Logical Framework for Anxioselective Drug Development

This compound's profile, characterized by potent anxiolytic-like effects in preclinical models at doses significantly lower than those causing sedation or motor impairment, supports this hypothesis. Clinical data further corroborates this, where this compound demonstrated significant reductions in anxiety scores without a corresponding increase in sedative side effects compared to placebo.

Conclusion and Future Directions

The comprehensive data available for this compound strongly supports its potential as a non-sedating anxiolytic. Its mechanism as a partial agonist at multiple GABA-A receptor subtypes provides a clear pharmacological basis for its observed anxioselective profile. Preclinical studies robustly demonstrate a significant therapeutic window between the doses required for anxiolysis and those that induce sedation. This profile has been successfully translated into clinical settings, where this compound showed efficacy in treating GAD without the typical side effect burden of non-selective benzodiazepines.

While development was halted due to reversible liver enzyme elevations in Phase III trials, the clinical proof-of-concept for an anxioselective agent acting at the GABA-A receptor was established. This compound remains a critical case study for drug development professionals, illustrating that the separation of anxiolytic and sedative effects is achievable. Future research in this area should focus on developing compounds with similar or improved subtype selectivity profiles while ensuring a favorable safety and tolerability profile, particularly concerning hepatic function. The principles learned from this compound's development continue to guide the quest for safer and more effective treatments for anxiety disorders.

References

Methodological & Application

Application Notes and Protocols: Electrophysiological Analysis of Ocinaplon on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocinaplon is a pyrazolopyrimidine compound that acts as a positive allosteric modulator of GABA-A receptors.[1][2] It has demonstrated anxiolytic properties with a potentially improved side-effect profile compared to classical benzodiazepines.[1][3] This document provides detailed application notes and protocols for the electrophysiological characterization of this compound's effects on GABA-A receptors, catering to researchers in neuroscience, pharmacology, and drug development.

GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[4] They are heteropentameric complexes assembled from a variety of subunits (e.g., α, β, γ), with the specific subunit composition determining the pharmacological properties of the receptor. This compound, like benzodiazepines, binds to the benzodiazepine site on GABA-A receptors, enhancing the effect of GABA. However, its distinct pharmacological profile is attributed to its differential modulation of various GABA-A receptor subtypes.

Data Presentation

The following tables summarize the quantitative data on the electrophysiological effects of this compound on various recombinant rat GABA-A receptor subtypes expressed in Xenopus oocytes. This data is crucial for understanding this compound's subtype selectivity and relative efficacy.

Table 1: Potency and Efficacy of this compound on Recombinant GABA-A Receptors

GABAA Receptor SubtypeThis compound EC50 (nM)This compound Emax (% Potentiation of GABA EC10 Response)
α1β2γ2S410 ± 601180 ± 90
α2β2γ2S1300 ± 200730 ± 70
α3β2γ2S1100 ± 100580 ± 50
α5β2γ2S2800 ± 400350 ± 40
α1β2γ31100 ± 200790 ± 80
α2β2γ3300 ± 50410 ± 40
α3β2γ3240 ± 30330 ± 30
α5β2γ3480 ± 70180 ± 20

Data extracted from Lippa et al., 2005.

Table 2: Comparison of this compound and Diazepam Activity at Recombinant GABA-A Receptors

GABAA Receptor SubtypeThis compound EC50 (nM)Diazepam EC50 (nM)This compound Emax (% Potentiation)Diazepam Emax (% Potentiation)This compound Efficacy Relative to Diazepam (%)
α1β2γ2S410 ± 6030 ± 51180 ± 901380 ± 120~85
α2β2γ2S1300 ± 20040 ± 6730 ± 701450 ± 130~50
α3β2γ2S1100 ± 10060 ± 8580 ± 501150 ± 100~50
α5β2γ2S2800 ± 40080 ± 10350 ± 401190 ± 110~29
α1β2γ31100 ± 200120 ± 20790 ± 801050 ± 90~75
α2β2γ3300 ± 5015 ± 3410 ± 401080 ± 100~38
α3β2γ3240 ± 3010 ± 2330 ± 30990 ± 90~33
α5β2γ3480 ± 7020 ± 4180 ± 20730 ± 70~25

Data extracted from Lippa et al., 2005.

Experimental Protocols

The following are detailed protocols for the electrophysiological analysis of this compound on GABA-A receptors.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Analysis in Xenopus Oocytes

This protocol is designed for characterizing the modulatory effects of this compound on specific GABA-A receptor subtypes expressed heterologously in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for GABA-A receptor subunits (α, β, γ)

  • Nuclease-free water

  • Collagenase Type IA

  • Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4)

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • GABA stock solution

  • This compound stock solution (in DMSO)

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microelectrode puller

  • Glass capillaries for microelectrodes

  • 3 M KCl for filling microelectrodes

  • Perfusion system

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Incubate the oocytes in Barth's solution at 18°C.

    • Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2S) in a 1:1:1 ratio (typically 5-50 ng total cRNA per oocyte).

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-5 MΩ). One electrode measures the membrane potential, and the other injects current.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Establish a stable baseline current.

  • Experimental Paradigm:

    • GABA Concentration-Response Curve:

      • Apply increasing concentrations of GABA (e.g., 0.1 µM to 1 mM) to determine the EC50 of GABA for the expressed receptor subtype. Apply each concentration for 10-30 seconds followed by a washout period until the current returns to baseline.

    • Modulation by this compound:

      • Determine the GABA EC₁₀ concentration from the concentration-response curve. This submaximal concentration will be used to assess potentiation.

      • Apply the GABA EC₁₀ concentration until a stable current is reached.

      • Co-apply the GABA EC₁₀ concentration with increasing concentrations of this compound (e.g., 1 nM to 100 µM).

      • Pre-application of this compound for a short period (e.g., 30-60 seconds) before co-application with GABA may be necessary to reach equilibrium.

      • Ensure a sufficient washout period between applications.

  • Data Analysis:

    • Measure the peak current amplitude for each GABA and this compound concentration.

    • Normalize the responses to the maximal GABA-evoked current.

    • Fit the concentration-response data to the Hill equation to determine EC50 and Emax values.

    • Calculate the percent potentiation by this compound at each concentration relative to the current evoked by the GABA EC₁₀ alone.

Protocol 2: Whole-Cell Patch-Clamp Analysis in Mammalian Cells

This protocol is suitable for studying the effects of this compound on GABA-A receptors in a more native-like environment, such as in transiently or stably transfected mammalian cell lines (e.g., HEK293, CHO).

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Plasmids encoding GABA-A receptor subunits

  • Transfection reagent

  • Cell culture medium and supplements

  • External solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 Glucose, pH 7.4.

  • Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2.

  • GABA stock solution

  • This compound stock solution (in DMSO)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators and perfusion system

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Cell Culture and Transfection:

    • Culture the mammalian cells under standard conditions.

    • Transfect the cells with plasmids encoding the desired GABA-A receptor subunits using a suitable transfection reagent. A reporter plasmid (e.g., GFP) can be co-transfected to identify successfully transfected cells.

    • Allow 24-48 hours for receptor expression.

  • Patch-Clamp Recording:

    • Transfer a coverslip with the transfected cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

    • Approach a transfected cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Experimental Paradigm:

    • GABA Application:

      • Use a rapid solution exchange system to apply GABA to the cell.

      • Determine the GABA EC₁₀-EC₂₀ concentration as described in the TEVC protocol.

    • This compound Modulation:

      • Pre-apply this compound for a few seconds before co-applying it with the submaximal GABA concentration.

      • Apply a range of this compound concentrations to determine its EC50 and maximal potentiation.

      • Ensure complete washout between applications.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of this compound.

    • Plot concentration-response curves and fit with the Hill equation to determine EC50 and Emax values.

Mandatory Visualization

The following diagrams illustrate key aspects of the electrophysiological analysis of this compound.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABAA Receptor (αβγ subunits) GABA->GABAA_R Binds to orthosteric site This compound This compound This compound->GABAA_R Binds to allosteric site Cl_ion Cl- Ions GABAA_R->Cl_ion Channel Opens Hyperpolarization Hyperpolarization/ Inhibition Cl_ion->Hyperpolarization Influx leads to

Caption: GABAA receptor signaling pathway modulated by this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Oocyte_Prep Oocyte Harvest & cRNA Injection TEVC Two-Electrode Voltage Clamp Oocyte_Prep->TEVC Cell_Culture Mammalian Cell Culture & Transfection Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp GABA_CR GABA Concentration- Response TEVC->GABA_CR Patch_Clamp->GABA_CR Ocinaplon_Mod This compound Modulation (at GABA EC10) GABA_CR->Ocinaplon_Mod Data_Acq Current Measurement Ocinaplon_Mod->Data_Acq Curve_Fit Concentration-Response Curve Fitting Data_Acq->Curve_Fit Params Determine EC50 & Emax Curve_Fit->Params

Caption: Experimental workflow for electrophysiological analysis.

References

Application Notes and Protocols for Ocinaplon Administration in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the administration of ocinaplon in behavioral pharmacology research. This compound is a pyrazolopyrimidine that acts as a positive allosteric modulator of the GABA-A receptor, exhibiting an anxioselective profile.[1][2][3] It has shown efficacy in preclinical models of anxiety at doses that do not produce the sedative and motor-impairing effects commonly associated with benzodiazepines.[1][2]

Data Presentation

Table 1: this compound Efficacy in Preclinical Models
SpeciesBehavioral AssayRoute of AdministrationMinimum Effective Dose (MED) for Anxiolytic-like EffectsDoses Causing Sedation/Motor ImpairmentReference
RatVogel "Conflict" TestOral3.1 mg/kg>25-fold higher than MED
RatPunished RespondingOral3.1 mg/kgNot specified
RatPentylenetetrazole-induced ConvulsionsOralED₅₀ = 9.6 mg/kgNot specified
RatMotor Activity (Decrease)OralED₅₀ = 81.7 mg/kgED₅₀ = 81.7 mg/kg
RatInclined Screen TestOralED₅₀ = 172.2 mg/kgED₅₀ = 172.2 mg/kg
MonkeyPunished RespondingOral4.0 mg/kgNot specified
PigeonPunished RespondingOral10 mg/kgNot specified
Table 2: this compound in Human Clinical Trials for Generalized Anxiety Disorder (GAD)
Study PhaseDosing RegimenOutcomeReference
Phase II180-240 mg total daily doseStatistically significant reduction in Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo.
Phase II270 mg total daily dose (for 4 weeks)Significant separation from placebo in HAM-A scores at 1 week.
Phase IIINot specifiedDevelopment discontinued due to liver complications.

Mechanism of Action

This compound enhances the effect of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), at the GABA-A receptor. Like benzodiazepines, it binds to the benzodiazepine (BZ or ω) binding site on the GABA-A receptor complex, acting as a positive allosteric modulator. This binding increases the affinity of GABA for its receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition. The anxioselective profile of this compound is attributed to its subtype-selective modulation of GABA-A receptors.

GABAA_Ocinaplon_Pathway cluster_receptor GABAA Receptor Complex GABA_Site GABA Binding Site Chloride_Channel Chloride (Cl-) Channel GABA_Site->Chloride_Channel Opens BZ_Site Benzodiazepine (BZ) Site BZ_Site->GABA_Site Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to GABA GABA GABA->GABA_Site Binds This compound This compound This compound->BZ_Site Binds Cl_ion Cl_ion->Chloride_Channel Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Causes Anxiolysis Anxiolytic Effect Inhibition->Anxiolysis Results in

Mechanism of this compound at the GABAA Receptor.

Experimental Protocols

General Preparation of this compound for Oral Administration

For preclinical studies in rodents, this compound can be prepared for oral gavage.

  • Vehicle Selection: A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% or 1% methylcellulose in sterile water. Alternatively, a solution in a small amount of a suitable solvent like DMSO, further diluted with saline or water, can be used. The final concentration of the organic solvent should be minimized and a vehicle control group should always be included in the experimental design.

  • Preparation of Suspension:

    • Weigh the required amount of this compound powder.

    • Triturate the powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

    • Prepare fresh on the day of the experiment.

Vogel-Type Conflict Test

This test is used to assess the anxiolytic potential of a compound by measuring its ability to increase punished responding.

  • Apparatus: An operant conditioning chamber equipped with a drinking spout and a grid floor for delivering mild electric shocks.

  • Procedure:

    • Acclimation and Training: Water-deprive rats for 24-48 hours. Train them to lick the drinking spout to receive water.

    • Testing:

      • Administer this compound (e.g., 3.1 mg/kg) or vehicle orally 60 minutes before the test.

      • Place the rat in the chamber.

      • For a set period (e.g., 5-15 minutes), every 20th lick (or other fixed ratio) is rewarded with water but also paired with a mild electric shock to the feet.

    • Data Analysis: The number of shocks received (or punished licks) is recorded. An increase in the number of shocks taken by the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.

Punished Responding Test (Geller-Seifter Conflict Test)

This is another conflict procedure to evaluate anxiolytic drug action.

  • Apparatus: An operant chamber with two levers and a food dispenser. The floor is a grid capable of delivering a mild electric shock.

  • Procedure:

    • Acclimation and Training: Food-deprive the animals. Train them to press a lever for a food reward on a variable-interval schedule (unpunished component).

    • Conflict Introduction: Introduce a second component, often signaled by a light or tone, where lever presses are rewarded on a fixed-ratio schedule but are also accompanied by a mild foot shock (punished component).

    • Testing:

      • Administer this compound or vehicle orally at a set time before the session.

      • Place the animal in the chamber and run the session with both punished and unpunished components.

    • Data Analysis: The primary measure is the rate of responding during the punished component. An increase in the rate of punished responding in the this compound group relative to the vehicle group suggests an anxiolytic effect. The rate of unpunished responding is also measured to assess for non-specific effects on motivation or motor function.

Assessment of Sedative and Motor-Impairing Effects

It is crucial to assess the side-effect profile of this compound alongside its anxiolytic effects.

  • Motor Activity:

    • Place the animal in an open field or activity chamber equipped with photobeams.

    • Administer this compound or vehicle and record locomotor activity for a defined period (e.g., 30-60 minutes).

    • A significant decrease in activity compared to the vehicle group indicates sedation.

  • Inclined Screen Test:

    • Place the rat on a screen inclined at a 60-degree angle.

    • Administer this compound or vehicle and observe the animal's ability to remain on the screen for a set duration (e.g., 30 minutes).

    • The dose at which 50% of the animals fall off the screen (ED₅₀) is determined as a measure of muscle relaxation.

  • Rod Walking Test:

    • Train animals to walk on a rotating rod (rotarod).

    • Administer this compound or vehicle and measure the latency to fall from the rod.

    • A decrease in latency indicates motor impairment.

Experimental_Workflow cluster_prep Preparation cluster_groups Experimental Groups cluster_testing Behavioral Testing Animal_Acclimation Animal Acclimation & Habituation Drug_Prep This compound & Vehicle Preparation Animal_Acclimation->Drug_Prep Administration Drug Administration (e.g., Oral Gavage) Drug_Prep->Administration Vehicle Vehicle Control Vehicle->Administration Ocinaplon_Low This compound (Low Dose) Ocinaplon_Low->Administration Ocinaplon_High This compound (High Dose) Ocinaplon_High->Administration Positive_Control Positive Control (e.g., Diazepam) Positive_Control->Administration Pre_treatment_time Pre-treatment Time (e.g., 60 min) Administration->Pre_treatment_time Anxiety_Test Anxiolytic Assay (e.g., Vogel Test) Pre_treatment_time->Anxiety_Test Motor_Test Motor Function/Sedation Assay (e.g., Rotarod) Pre_treatment_time->Motor_Test Data_Collection Data Collection & Analysis Anxiety_Test->Data_Collection Motor_Test->Data_Collection Interpretation Interpretation of Results Data_Collection->Interpretation

Preclinical Behavioral Testing Workflow.

References

Application Notes and Protocols for Radioligand Binding Assays of Ocinaplon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocinaplon is a pyrazolopyrimidine compound that acts as a positive allosteric modulator of the GABA-A receptor, exhibiting anxiolytic properties.[1] Unlike classical benzodiazepines, this compound demonstrates a degree of subtype selectivity, which is believed to contribute to its favorable side-effect profile, with less sedation and ataxia observed at anxiolytic doses.[2][3] Radioligand binding assays are crucial in vitro tools to characterize the affinity of compounds like this compound for their target receptors. This document provides detailed application notes and protocols for performing competition binding assays to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Principle of the Assay

Radioligand competition binding assays are used to determine the binding affinity (typically expressed as the inhibition constant, Kᵢ) of an unlabeled compound (the "competitor," in this case, this compound) for a specific receptor.[4][5] This is achieved by measuring the ability of the competitor to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. In the context of this compound, a commonly used radioligand is [³H]flunitrazepam, a high-affinity benzodiazepine agonist. The assay involves incubating a source of GABA-A receptors (e.g., brain tissue homogenates or cells expressing recombinant receptors) with a fixed concentration of the radioligand and varying concentrations of this compound. By measuring the amount of radioligand bound at each concentration of this compound, an IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the reported binding affinity data for this compound at GABA-A receptors.

CompoundRadioligandTissue/Cell TypeParameterValue (µM)Reference
This compound[³H]flunitrazepamRat CerebellumIC₅₀1.2
This compound[³H]flunitrazepamRat CortexIC₅₀3.8

Note: The cerebellum is enriched in GABA-A receptors containing the α1 subunit, while the cortex has a more mixed population of α subunits.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GABA-A receptor signaling pathway and the experimental workflow for the radioligand binding assay.

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor α γ β α β Chloride Cl⁻ GABA_A_Receptor->Chloride Channel Opening GABA GABA GABA->GABA_A_Receptor:f0 Binds to α/β interface This compound This compound (Allosteric Modulator) This compound->GABA_A_Receptor:f1 Binds to α/γ interface (BZD site) Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride->Hyperpolarization Influx

Figure 1. GABA-A Receptor Signaling Pathway with this compound Modulation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare GABA-A Receptor Source (e.g., Rat Brain Membranes) start->prep_membranes incubation Incubate Membranes with: - [³H]flunitrazepam (fixed conc.) - this compound (varying conc.) prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ quantification->analysis end End analysis->end

Figure 2. Experimental Workflow for this compound Radioligand Binding Assay.

Experimental Protocols

Protocol 1: [³H]flunitrazepam Competition Binding Assay using Rat Brain Membranes

This protocol is adapted from methodologies used for characterizing ligands at the benzodiazepine binding site of the GABA-A receptor.

Materials and Reagents:

  • Tissues: Whole rat brains (minus cerebellum for cortical receptors, or cerebellum for α1-enriched receptors), freshly dissected or frozen at -80°C.

  • Radioligand: [³H]flunitrazepam (specific activity ~70-90 Ci/mmol).

  • Competitor: this compound.

  • Non-specific binding control: Diazepam or Flumazenil.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Homogenizer (e.g., Polytron).

  • Centrifuge (capable of >40,000 x g).

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw frozen rat brain tissue on ice.

    • Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at >40,000 x g for 20-30 minutes at 4°C to pellet the membranes.

    • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

    • Repeat the centrifugation and resuspension steps two more times to wash the membranes and remove endogenous GABA.

    • After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of approximately 1-2 mg/mL. Protein concentration should be determined using a standard method (e.g., BCA or Bradford assay).

    • Membrane preparations can be used immediately or aliquoted and stored at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Set up the assay tubes in triplicate for each condition:

      • Total Binding: Assay Buffer, [³H]flunitrazepam, and membrane preparation.

      • Non-specific Binding (NSB): Assay Buffer, [³H]flunitrazepam, a high concentration of a non-radiolabeled competitor (e.g., 10 µM Diazepam), and membrane preparation.

      • Competition: Assay Buffer, [³H]flunitrazepam, varying concentrations of this compound, and membrane preparation.

    • The final assay volume is typically 250-500 µL.

    • Add the components to the tubes in the following order: Assay Buffer, this compound/Diazepam, [³H]flunitrazepam (final concentration typically 1-2 nM), and finally the membrane preparation (typically 50-100 µg of protein).

    • Incubate the tubes at 0-4°C (on ice) for 60-90 minutes to reach equilibrium.

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters that have been pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Wash the filters rapidly with 3-4 aliquots of ice-cold Assay Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to sit for several hours before counting.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

    • For the competition assay, plot the percentage of specific binding of [³H]flunitrazepam as a function of the log concentration of this compound.

    • Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value for this compound.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where:

      • [L] is the concentration of the radioligand ([³H]flunitrazepam).

      • Kᴅ is the dissociation constant of the radioligand for the receptor. The Kᴅ of [³H]flunitrazepam for GABA-A receptors should be determined in a separate saturation binding experiment.

Conclusion

These application notes and protocols provide a framework for researchers to conduct radioligand binding assays to determine the affinity of this compound for GABA-A receptors. The provided quantitative data and diagrams offer a comprehensive overview of this compound's interaction with its target. Adherence to detailed and optimized protocols is essential for generating reliable and reproducible data in the characterization of novel drug candidates.

References

Application Notes and Protocols for Ocinaplon in the Elevated Plus-Maze Test

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Ocinaplon and the Elevated Plus-Maze Test

This compound is a novel pyrazolopyrimidine compound that acts as a positive allosteric modulator of the GABA-A receptor.[1] It has been characterized as an anxioselective agent, meaning it produces anxiolytic effects at doses lower than those causing sedation or motor impairment, a significant advantage over traditional benzodiazepines.[1][2] Preclinical studies in rats have shown a minimal effective dose of 3.1 mg/kg (oral administration) in the Vogel "conflict" test, a model predictive of anxiolytic activity.[1][2]

The elevated plus-maze (EPM) is a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces and their innate tendency to explore novel environments. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety.

Mechanism of Action: this compound's Interaction with the GABA-A Receptor

This compound enhances the effect of the neurotransmitter GABA at the GABA-A receptor. By binding to an allosteric site, it increases the frequency of chloride channel opening in response to GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This inhibitory action in anxiety-related brain circuits is believed to mediate its anxiolytic effects. This compound shows a modest selectivity for GABA-A receptors containing the α1 subunit.

Ocinaplon_Signaling_Pathway cluster_GABA GABAergic Synapse cluster_Neuron Postsynaptic Effects GABA GABA GABA_A_Receptor GABA-A Receptor (Postsynaptic Neuron) GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Cl_Influx Increased Cl- Influx Chloride_Channel->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Figure 1: Simplified signaling pathway of this compound at the GABA-A receptor.

Experimental Protocol: this compound in the Elevated Plus-Maze

This protocol is designed for adult male rats and can be adapted for mice with appropriate adjustments to the apparatus size and drug dosage.

Materials and Apparatus
  • Animals: Adult male Wistar or Sprague-Dawley rats (250-350g).

  • This compound: To be suspended in a vehicle.

  • Vehicle: A common vehicle for oral administration of this compound is 0.5% methylcellulose containing 0.1% Tween 80.

  • Positive Control: Diazepam (e.g., 1-2 mg/kg, i.p.) or another benchmark anxiolytic.

  • Elevated Plus-Maze:

    • Material: Non-reflective, dark-colored material (e.g., PVC, wood).

    • Dimensions (for rats): Two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).

    • Elevation: 50-70 cm above the floor.

  • Testing Room: A sound-attenuated room with controlled, dim lighting (e.g., 10-20 lux on the maze).

  • Tracking System: A video camera mounted above the maze connected to automated tracking software (e.g., ANY-maze, EthoVision).

Experimental Procedure

EPM_Workflow cluster_pre Pre-Testing Phase cluster_test Testing Phase cluster_post Post-Testing Phase acclimation 1. Animal Acclimation (1 week) habituation 2. Habituation to Testing Room (60 min prior to test) acclimation->habituation dosing 3. Drug Administration (e.g., this compound p.o.) pretreatment 4. Pre-treatment Period (60 min) dosing->pretreatment placement 5. Placement on EPM (Center, facing open arm) pretreatment->placement exploration 6. Free Exploration (5 min) placement->exploration recording 7. Video Recording & Automated Tracking exploration->recording removal 8. Animal Removal & Return to Home Cage recording->removal cleaning 9. Maze Cleaning (e.g., 70% ethanol) removal->cleaning data_analysis 10. Data Analysis removal->data_analysis

References

High-Throughput Screening Methods for Ocinaplon Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocinaplon is a pyrazolopyrimidine compound that acts as a selective allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It has demonstrated anxiolytic properties with a reduced sedative and ataxic profile compared to classical benzodiazepines, suggesting a degree of subtype selectivity for the GABA-A receptor complex.[2][4] Although the clinical development of this compound was discontinued due to observations of liver toxicity, its unique pharmacological profile makes its analogs a continued area of interest for the development of novel anxiolytics with improved safety profiles.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibitory neurotransmission. This compound and its analogs are positive allosteric modulators (PAMs) that bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA.

The discovery and optimization of novel this compound analogs necessitate robust high-throughput screening (HTS) platforms to efficiently assess their potency, efficacy, and selectivity on various GABA-A receptor subtypes. This document provides detailed application notes and protocols for three primary HTS methodologies: a fluorescence-based membrane potential assay, a yellow fluorescent protein (YFP)-based halide influx assay, and an automated patch clamp electrophysiology assay.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of GABA-A receptor agonists and positive allosteric modulators like this compound analogs.

GABA_A_Signaling cluster_membrane Cell Membrane GABA_R GABA-A Receptor Cl_in Cl- (in) GABA_R->Cl_in Opens Channel GABA GABA GABA->GABA_R Binds Ocinaplon_Analog This compound Analog (PAM) Ocinaplon_Analog->GABA_R Binds (Allosteric Site) Cl_out Cl- (out) Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_secondary Secondary & Selectivity Screening cluster_lead_opt Lead Optimization Primary_HTS Primary HTS (e.g., FLIPR or YFP Assay) Single Concentration Dose_Response Dose-Response Analysis (EC₅₀ Determination) Primary_HTS->Dose_Response Identified 'Hits' Secondary_Assay Secondary Assay (e.g., Automated Patch Clamp) Dose_Response->Secondary_Assay Confirmed 'Hits' Selectivity_Panel GABA-A Subtype Selectivity Panel Secondary_Assay->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR_Studies Selective 'Leads' Compound_Library This compound Analog Library Compound_Library->Primary_HTS Hit_Validation Primary_Hit Primary Screen Hit (>50% Potentiation) Dose_Response Dose-Response Confirmation Primary_Hit->Dose_Response Yes Discard_Inactive Discard (Inactive) Primary_Hit->Discard_Inactive No APC_Validation Automated Patch Clamp Validation Dose_Response->APC_Validation EC₅₀ < 10 µM Discard_Non_Reproducible Discard (Not Reproducible) Dose_Response->Discard_Non_Reproducible EC₅₀ > 10 µM or No Fit Selectivity Subtype Selectivity Profiling APC_Validation->Selectivity Confirmed Potentiation Discard_No_Effect Discard (No Effect in Ephys) APC_Validation->Discard_No_Effect No Effect Confirmed_Lead Confirmed Lead Compound Selectivity->Confirmed_Lead

References

Application Notes and Protocols for Ocinaplon Preclinical Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocinaplon is a pyrazolopyrimidine that acts as a positive allosteric modulator of the GABA-A receptor.[1][2] It has demonstrated anxiolytic properties in both preclinical and clinical studies, showing a separation between its anxiolytic effects and sedative side effects, a characteristic of anxioselective compounds.[1][3] Although its development was halted during Phase III trials due to liver toxicity, its unique pharmacological profile warrants further investigation for potential therapeutic applications, including anxiety disorders and alcohol use disorder (AUD).[2] The GABAergic system is a key player in the neurobiology of both anxiety and alcohol dependence, making this compound a compound of continued interest.

These application notes provide detailed protocols for the preclinical evaluation of this compound's efficacy in established rodent models of anxiety and AUD.

Mechanism of Action & Signaling Pathway

This compound enhances the effect of GABA at the GABA-A receptor, an ionotropic receptor and ligand-gated ion channel. Its binding to the benzodiazepine site on the GABA-A receptor complex leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuron and a reduction in its excitability. This inhibitory effect in key brain regions, such as the amygdala and prefrontal cortex, is believed to mediate its anxiolytic and other central nervous system effects.

This compound Signaling Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Channel->Hyperpolarization leads to GABA GABA GABA->GABA_A binds This compound This compound This compound->GABA_A potentiates GABA binding

This compound's potentiation of GABAergic inhibition.

Part 1: Preclinical Efficacy in Anxiety Models

Vogel Conflict Test

The Vogel conflict test is a widely used preclinical model to assess the anxiolytic potential of novel compounds. It creates a conflict between the motivation to drink (in water-deprived animals) and the aversion to a mild electric shock received upon drinking. Anxiolytic compounds, like this compound, reduce the suppressive effect of the punishment on drinking behavior.

Experimental Workflow:

Vogel Conflict Test Workflow Start Start Water_Deprivation Water Deprivation (48 hours) Start->Water_Deprivation Habituation Habituation to Test Chamber Water_Deprivation->Habituation Drug_Administration Drug Administration (this compound or Vehicle) Habituation->Drug_Administration Test_Session Test Session (Punished Drinking) Drug_Administration->Test_Session Data_Collection Data Collection (Number of Licks/Shocks) Test_Session->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Workflow for the Vogel conflict test.

Detailed Protocol:

  • Animals: Male Wistar rats (200-250g) are individually housed with ad libitum access to food.

  • Water Deprivation: For 48 hours prior to the test, water bottles are removed from the home cages.

  • Apparatus: A standard operant chamber equipped with a grid floor for delivering mild foot shocks and a drinking spout connected to a lickometer.

  • Habituation: On the day of the experiment, rats are placed in the test chamber for a 5-minute habituation period with the shocker turned off.

  • Drug Administration: this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle is administered orally (p.o.) 60 minutes before the test session. A positive control, such as Diazepam (e.g., 1, 3, 10 mg/kg, p.o.), should be included.

  • Test Session: Each rat is placed in the chamber for a 10-minute test session. After the first 20 licks, a mild, inescapable electric shock (e.g., 0.5 mA for 0.5 seconds) is delivered through the grid floor for every subsequent 20 licks.

  • Data Collection: The total number of licks and shocks received during the session are recorded.

  • Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group. An increase in the number of shocks received is indicative of an anxiolytic effect.

Quantitative Data Summary:

CompoundMinimum Effective Dose (MED) in Vogel Conflict Test (mg/kg, p.o.)Reference
This compound 3.1
Diazepam 3.1
Pentylenetetrazole (PTZ)-Induced Seizure Test

The antagonism of seizures induced by the GABA-A antagonist pentylenetetrazole (PTZ) is a common preclinical screen for compounds with anxiolytic or anticonvulsant properties.

Detailed Protocol:

  • Animals: Male Sprague-Dawley rats (150-200g) are used.

  • Drug Administration: this compound (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle is administered 60 minutes prior to PTZ injection. A positive control, such as Diazepam (e.g., 1, 3, 10 mg/kg, p.o.), is included.

  • PTZ Injection: A sub-convulsive dose of PTZ (e.g., 35 mg/kg) is injected intraperitoneally (i.p.).

  • Observation: Animals are immediately placed in individual observation chambers and observed for 30 minutes for the onset and severity of seizures. Seizure activity is scored using a standardized scale (e.g., Racine scale).

  • Data Collection: The primary endpoint is the percentage of animals in each group that are protected from clonic seizures. The ED50 (the dose effective in protecting 50% of the animals) can be calculated.

  • Data Analysis: The percentage of protected animals in each group is compared using a Chi-square test. ED50 values are calculated using probit analysis.

Quantitative Data Summary:

CompoundED50 for Protection Against PTZ-Induced Seizures (mg/kg, p.o.)95% Confidence IntervalReference
This compound 9.67.9 - 12.1
Diazepam 7.55.3 - 10.6

Part 2: Preclinical Efficacy in Alcohol Use Disorder (AUD) Models

The known interaction of this compound with the GABA-A receptor system, a key target for alcohol, suggests its potential utility in treating AUD. Preclinical studies have shown that this compound can reduce the potentiating effects of alcohol. The following protocols are designed to evaluate the efficacy of this compound in reducing voluntary alcohol consumption.

Two-Bottle Choice Paradigm

This paradigm assesses the preference for an alcohol solution over water in a free-choice situation. It is a widely used model to screen for compounds that may reduce voluntary alcohol intake.

Experimental Workflow:

Two-Bottle Choice Workflow Start Start Acclimation Acclimation to Two Bottles of Water Start->Acclimation Alcohol_Introduction Introduction of Alcohol Solution Acclimation->Alcohol_Introduction Baseline_Drinking Establish Baseline Alcohol Intake Alcohol_Introduction->Baseline_Drinking Drug_Treatment Chronic Drug Administration (this compound or Vehicle) Baseline_Drinking->Drug_Treatment Intake_Measurement Daily Measurement of Fluid Intake & Body Weight Drug_Treatment->Intake_Measurement Analysis Data Analysis Intake_Measurement->Analysis

Workflow for the two-bottle choice paradigm.

Detailed Protocol:

  • Animals: C57BL/6J mice, known for their voluntary alcohol consumption, are individually housed.

  • Acclimation: For one week, mice have access to two bottles of water to acclimate to the two-bottle setup.

  • Alcohol Introduction: One water bottle is replaced with a 10% (v/v) ethanol solution. The position of the bottles is alternated daily to control for side preference.

  • Baseline Measurement: For two weeks, daily measurements of water and ethanol consumption, as well as body weight, are recorded to establish a stable baseline of alcohol intake.

  • Drug Administration: this compound (e.g., 10, 30 mg/kg, i.p.) or vehicle is administered daily for a specified period (e.g., 14 days).

  • Data Collection: Daily fluid consumption and body weight are recorded. Alcohol intake (g/kg/day) and preference (alcohol intake / total fluid intake) are calculated.

  • Data Analysis: Data are analyzed using a two-way repeated measures ANOVA to assess the effect of treatment over time.

Comparative Quantitative Data for GABA-A Modulators:

CompoundAnimal ModelDose (mg/kg)RouteEffect on Alcohol IntakeReference
Diazepam Rat20i.p.Dose-dependent decrease (from 3.2 to 2.3 g/kg/day)
Chlordiazepoxide Rat15-20i.p.Reduction in ethanol-reinforced responding
Operant Alcohol Self-Administration

This model provides a more detailed assessment of the motivational aspects of alcohol-seeking behavior. Animals are trained to perform an action (e.g., lever press) to receive an alcohol reward.

Detailed Protocol:

  • Animals: Male Wistar rats are used.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

  • Training:

    • Sucrose Fading: Rats are first trained to press a lever for a 10% sucrose solution. The sucrose concentration is gradually faded while the ethanol concentration is increased from 2% to 10% (v/v).

    • Fixed Ratio Schedule: Once stable responding for 10% ethanol is achieved, a fixed-ratio (FR) schedule of reinforcement is introduced (e.g., FR1, where one lever press delivers one reward).

  • Baseline: Stable baseline responding is established over several sessions.

  • Drug Administration: this compound (e.g., 10, 30 mg/kg, i.p.) or vehicle is administered prior to the test session.

  • Test Session: The number of lever presses on the active (alcohol-delivering) and inactive levers are recorded.

  • Data Analysis: The total number of rewards earned and the pattern of responding are analyzed using appropriate statistical methods (e.g., repeated measures ANOVA).

Comparative Quantitative Data for GABA-A Modulators:

CompoundAnimal ModelDose (mg/kg)RouteEffect on Alcohol Self-AdministrationReference
Chlordiazepoxide Rat20i.p.Reduced ethanol-reinforced responding

Conclusion

The provided protocols offer a framework for the comprehensive preclinical evaluation of this compound's efficacy in models of anxiety and alcohol use disorder. The established anxiolytic-like profile of this compound in the Vogel conflict and PTZ-induced seizure tests provides a strong rationale for its further investigation. Moreover, its mechanism of action as a GABA-A receptor modulator, coupled with initial findings of its interaction with alcohol's effects, supports the exploration of its potential as a therapeutic for AUD. The use of standardized and validated preclinical models is crucial for generating reliable data to inform future drug development decisions.

References

Troubleshooting & Optimization

Ocinaplon Technical Support Center: Troubleshooting Solubility and Formulation for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo research with Ocinaplon. The information is presented in a clear question-and-answer format to directly assist with experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-benzodiazepine anxiolytic agent belonging to the pyrazolopyrimidine class of compounds. Its primary mechanism of action is the positive allosteric modulation of GABAA (gamma-aminobutyric acid type A) receptors in the central nervous system. By binding to a site on the GABAA receptor complex, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to its anxiolytic effects.[1] this compound has shown some selectivity for the α1 subunit of the GABAA receptor.[1]

Q2: What are the main challenges I should anticipate when working with this compound for in vivo studies?

The primary challenge for in vivo research with this compound is its low aqueous solubility. This can lead to difficulties in preparing formulations suitable for administration, potentially resulting in low bioavailability and inconsistent experimental outcomes. Careful consideration of formulation strategies is crucial for successful in vivo studies.

Troubleshooting Guide: Solubility and Formulation

Issue 1: Poor Solubility of this compound in Aqueous Solutions

Question: I am having difficulty dissolving this compound for my in vivo experiments. What are the recommended solvents and what quantitative solubility data is available?

Quantitative Solubility Data:

SolventSolubilitySource
DMSO< 1 mg/mL (described as insoluble or slightly soluble)[2]

No specific quantitative solubility data was found for this compound in ethanol, methanol, or PBS at various pH values in the searched literature.

Troubleshooting Steps & Optimization:

  • Co-solvents: For initial stock solutions, organic solvents like DMSO can be used. However, for in vivo administration, the final concentration of DMSO should be minimized (typically <1% of the total volume) to avoid toxicity.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While specific data for this compound's pKa is not available in the provided search results, exploring a pH range for your aqueous vehicle may improve solubility.

  • Excipients: The use of solubilizing agents, such as surfactants and cyclodextrins, can significantly enhance the aqueous solubility of poorly soluble compounds.

Issue 2: Preparing a Homogeneous and Stable Formulation for Oral Administration

Question: How can I prepare a stable formulation of this compound for oral gavage in rodents to ensure consistent dosing?

Answer: A commonly used and effective method for oral administration of poorly soluble compounds like this compound is to prepare a suspension. A well-documented formulation for this compound in rats involves the use of a methylcellulose and Tween 80 vehicle.

Recommended In Vivo Formulation (Suspension):

ComponentConcentration
This compoundDesired dose (e.g., mg/kg)
Methylcellulose0.5% (w/v)
Tween 800.1% (w/v)
VehicleSterile water or saline

Experimental Protocol: Preparation of 0.5% Methylcellulose and 0.1% Tween 80 Vehicle

This protocol is adapted from established methods for preparing this common vehicle for oral gavage.[3][4]

Materials:

  • Methylcellulose (viscosity of ~400 cP is commonly used)

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water or saline

  • Magnetic stirrer and stir bar

  • Heating plate

  • Graduated cylinders and beakers

  • Autoclave (optional, for sterilization)

Procedure:

  • Heat the Vehicle: Heat approximately half of the final required volume of water or saline to 60-80°C.

  • Disperse Methylcellulose: While stirring the heated water vigorously with a magnetic stirrer, slowly sprinkle in the required amount of methylcellulose powder to achieve a 0.5% final concentration (e.g., 0.5 g for 100 mL). Continue stirring until the powder is fully dispersed and the solution appears cloudy.

  • Cool the Solution: Remove the solution from the heat and add the remaining half of the cold water or saline. Continue stirring in a cold water bath or at 4°C (e.g., in a cold room or refrigerator) until the solution becomes clear and viscous. This may take several hours or overnight.

  • Add Tween 80: Once the methylcellulose solution is clear, add the required volume of Tween 80 to achieve a final concentration of 0.1% (e.g., 0.1 mL for 100 mL). Stir until the Tween 80 is completely dissolved.

  • Incorporate this compound: To prepare the final drug suspension, weigh the appropriate amount of this compound and gradually add it to the prepared vehicle while stirring continuously to ensure a homogenous suspension. Sonication can be used to aid in the dispersion of the compound.

  • Storage: Store the final suspension at 4°C and ensure it is well-mixed before each administration.

G A A B B A->B Slowly add powder C C B->C Cooling and continuous stirring D D C->D Complete vehicle preparation F F D->F Combine drug and vehicle E E E->F G G F->G Improve dispersion H H G->H

This compound's Mechanism of Action: A Closer Look

Signaling Pathway:

This compound, as a positive allosteric modulator of GABAA receptors, enhances the inhibitory effects of GABA. The activation of GABAA receptors, which are ligand-gated ion channels, primarily leads to an influx of chloride ions (Cl⁻) into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. While specific downstream signaling events exclusively triggered by this compound are not detailed in the available literature, the general pathway following GABAA receptor activation can be depicted. This can involve changes in intracellular calcium levels and subsequent protein phosphorylation cascades.

G cluster_0 Synaptic Cleft GABA GABA GABA_A_Receptor GABA_A_Receptor GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride_Channel GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Neuronal_Inhibition Neuronal_Inhibition Hyperpolarization->Neuronal_Inhibition Anxiolytic_Effect Anxiolytic_Effect Neuronal_Inhibition->Anxiolytic_Effect

GABAA Receptor Subtype Binding:

This compound's interaction with different GABAA receptor subtypes contributes to its pharmacological profile. The following table summarizes its inhibitory constants (IC50) for binding to receptors in different brain regions, suggesting a modest selectivity for α1-containing receptors which are enriched in the cerebellum.

Brain RegionReceptor Subtype EnrichmentIC50 (µM)
Rat Cerebellumα1-subunit rich1.2
Rat CortexMixed α subunits3.8

This data is derived from [3H]flunitrazepam displacement assays.

By understanding the solubility challenges and employing appropriate formulation strategies, researchers can improve the reliability and reproducibility of their in vivo studies with this compound. This technical support center serves as a foundational guide, and further optimization may be necessary based on specific experimental needs.

References

Technical Support Center: Overcoming Ocinaplon's Low Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working to overcome the challenges associated with the low oral bioavailability of ocinaplon and other pyrazolo[1,5-a]pyrimidine-based compounds in animal studies.

Introduction to the Challenge

This compound, a pyrazolo[1,5-a]pyrimidine, is a selective modulator of the GABA-A receptor. While it has shown promise as an anxiolytic agent, its development has been hampered by low oral bioavailability. This is a common issue for this class of compounds, often attributed to two primary factors: poor aqueous solubility and extensive first-pass metabolism. This guide provides practical troubleshooting advice, detailed experimental protocols, and illustrative workflows to assist researchers in navigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound's low oral bioavailability in animal models?

A1: The low oral bioavailability of this compound and similar pyrazolo[1,5-a]pyrimidine compounds is typically due to a combination of:

  • Poor Aqueous Solubility: The heterocyclic structure of these compounds often leads to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1]

  • Extensive First-Pass Metabolism: this compound is known to be extensively metabolized in the liver, meaning a significant portion of the absorbed drug is inactivated before it can reach systemic circulation.[1]

Q2: How does food intake affect the bioavailability of this compound?

A2: Food intake can significantly impact the bioavailability of drugs, and for this compound, it has been observed to decrease absorption. The presence of food can alter gastric pH, delay gastric emptying, and affect drug dissolution and transit time in the gastrointestinal tract.[2][3]

Q3: What are the most promising formulation strategies to enhance this compound's bioavailability?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized form.[4]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve its dissolution.

  • Controlled-Release Formulations: These formulations can protect the drug from rapid metabolism and release it over an extended period, potentially improving its bioavailability.

Q4: Which animal species are most appropriate for preclinical pharmacokinetic studies of this compound?

A4: Rats and monkeys are commonly used in preclinical studies for compounds like this compound. However, it is important to note that there can be significant species differences in drug metabolism and absorption. Therefore, it is advisable to gather pharmacokinetic data from more than one species to better predict human pharmacokinetics.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo studies aimed at improving this compound's bioavailability.

Issue 1: High variability in plasma concentrations between animals in the same dosing group.

  • Question: We are observing significant variability in the plasma concentrations of our pyrazolo[1,5-a]pyrimidine compound, even within the same treatment group. What could be the cause, and how can we address it?

  • Answer: High inter-animal variability is often a sign of poor and inconsistent absorption, which is common for compounds with low aqueous solubility.

    • Troubleshooting Steps:

      • Verify Formulation Homogeneity: Ensure that your dosing formulation is a homogenous suspension or solution. If it's a suspension, make sure it is adequately mixed before and during dosing to prevent settling of drug particles.

      • Assess Solubility in Vehicle: The drug may be precipitating out of the dosing vehicle. Evaluate the solubility and stability of your compound in the chosen vehicle over the duration of the experiment.

      • Refine Dosing Technique: Inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach. Ensure all personnel are properly trained and follow a standardized procedure.

      • Consider a Solubilizing Formulation: If the issue persists, it is a strong indication that a formulation designed to improve solubility, such as a SEDDS, is necessary.

Issue 2: The developed formulation does not show a significant improvement in bioavailability compared to a simple suspension.

  • Question: We developed a lipid-based formulation for our compound, but the in vivo pharmacokinetic study did not show the expected increase in bioavailability. What could have gone wrong?

  • Answer: The lack of improvement could be due to several factors related to the formulation itself or its interaction with the gastrointestinal environment.

    • Troubleshooting Steps:

      • In Vitro Characterization: Before proceeding to in vivo studies, thoroughly characterize your formulation in vitro. For a SEDDS, this includes assessing self-emulsification efficiency, droplet size, and drug release.

      • Component Selection: The choice of oils, surfactants, and co-surfactants is critical for the performance of a lipid-based formulation. The drug must be sufficiently soluble in the lipid phase, and the surfactant system must effectively emulsify the formulation in the gut.

      • Gastrointestinal Stability: The formulation may not be stable in the gastrointestinal tract. For lipid-based systems, digestion by lipases can impact drug solubilization and absorption.

      • Permeability Limitations: If the compound has inherently low intestinal permeability, improving its solubility alone may not be sufficient to significantly enhance bioavailability. In such cases, strategies to improve permeability may also be needed.

Data Presentation

While specific pharmacokinetic data for different this compound formulations in animal models is not publicly available, the following table presents representative data from a study on pyrazolo-pyridone inhibitors, a similar class of compounds. This data illustrates the potential impact of formulation and chemical modification on bioavailability in mice.

Table 1: Representative Pharmacokinetic Parameters of Pyrazolo-Pyridone Analogs in Mice

CompoundFormulationDose (mg/kg, oral)Cmax (µM)AUC (h·µM)Oral Bioavailability (%)
Analog 1 EtOH/PG/PEG/PBS500.362.915
Analog 2 EtOH/PG/PEG/PBS501.1523.836
Analog 3 1% 2-hydroxy-β-cyclodextrin506.072.992

Data is adapted from a study on pyrazolo-pyridone inhibitors and is intended for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general method for preparing a SEDDS for a poorly water-soluble compound like this compound.

  • Component Selection:

    • Oil Phase: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS) for their ability to dissolve the drug.

    • Surfactant: Select a surfactant with a high HLB value (>12), such as Cremophor RH40 or Tween 80.

    • Co-surfactant/Co-solvent: Choose a co-surfactant like Transcutol HP or a co-solvent like PEG 400 to improve drug solubility and emulsification.

  • Formulation Preparation:

    • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

    • Add the drug to the mixture.

    • Gently heat the mixture (e.g., in a 40°C water bath) and vortex until the drug is completely dissolved and a clear, homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Test: Add a small amount of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation. Observe the formation of a fine emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering instrument.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the key steps for conducting a pharmacokinetic study in rats to evaluate the oral bioavailability of an this compound formulation.

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (200-250 g).

    • Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Administer the this compound formulation via oral gavage at the desired dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

    • If an intravenous dose group is included, calculate the absolute oral bioavailability (F%) as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Low Bioavailability

Caption: A logical workflow for troubleshooting low oral bioavailability.

Diagram 2: Decision Tree for Solubility Enhancement

G start Poor Aqueous Solubility of Pyrazolo[1,5-a]pyrimidine Compound formulation Formulation Approach start->formulation chemical_mod Chemical Modification start->chemical_mod sedds Lipid-Based Formulation (e.g., SEDDS) formulation->sedds nanosuspension Particle Size Reduction (Nanosuspension) formulation->nanosuspension solid_dispersion Amorphous Solid Dispersion formulation->solid_dispersion prodrug Prodrug Synthesis chemical_mod->prodrug salt_formation Salt Formation chemical_mod->salt_formation

Caption: Decision tree for selecting a strategy to enhance solubility.

Diagram 3: Experimental Workflow for a Pharmacokinetic Study

G start Animal Acclimation & Fasting dosing Oral Gavage of This compound Formulation start->dosing blood_collection Serial Blood Sampling (Predetermined Time Points) dosing->blood_collection plasma_separation Plasma Separation by Centrifugation blood_collection->plasma_separation bioanalysis Quantification of this compound in Plasma (LC-MS/MS) plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis bioavailability Calculation of Oral Bioavailability pk_analysis->bioavailability

Caption: A typical experimental workflow for an animal pharmacokinetic study.

References

Validation & Comparative

Ocinaplon: A New Frontier in Anxiolytic Therapy with a Benzodiazepine-Sparing Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for an anxiolytic agent with the efficacy of benzodiazepines but without their limiting side effects remains a critical challenge. Ocinaplon, a novel pyrazolopyrimidine, has emerged as a promising candidate, demonstrating a distinct anxioselective profile in both preclinical and clinical studies. This guide provides a comprehensive comparison of this compound and traditional benzodiazepines, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation.

Executive Summary

This compound exhibits a significant separation between its anxiolytic effects and its sedative, muscle relaxant, and ataxic properties, a key differentiator from benzodiazepines like diazepam.[1][2][3] Like benzodiazepines, this compound acts as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][4] However, its distinct pharmacological profile suggests a potential for a safer therapeutic window, offering anxiety relief with a reduced burden of common benzodiazepine-related adverse effects. Clinical trials in patients with Generalized Anxiety Disorder (GAD) have shown that this compound can produce significant reductions in anxiety symptoms with a side effect profile comparable to placebo.

Comparative Efficacy and Side Effect Profile

Quantitative data from preclinical and clinical studies highlight this compound's anxioselective properties. The following tables summarize key findings, comparing the effective doses for anxiolysis with those causing sedation and motor impairment.

Table 1: Preclinical Anxiolytic and Side Effect Profile of this compound vs. Diazepam in Rats

CompoundAnxiolytic Efficacy (Vogel Conflict Test - Minimum Effective Dose, mg/kg)Sedation/Motor Impairment (Dose causing significant effects, mg/kg)Therapeutic Ratio (Side Effect Dose / Anxiolytic Dose)
This compound 3.1>80 (for muscle relaxation, ataxia, and sedation)>25
Diazepam 3.1~3-10 (for sedation and motor impairment)~1-3

Table 2: Clinical Efficacy and Side Effect Profile of this compound in Generalized Anxiety Disorder (GAD)

StudyTreatment GroupChange in Hamilton Anxiety Scale (HAM-A) ScoreIncidence of Sedation/Dizziness
2-week, double-blind, placebo-controlled trialThis compound (180-240 mg/day)Statistically significant reduction vs. placeboDid not differ from placebo
28-day, double-blind, placebo-controlled trialThis compound (90 mg t.i.d.)-14.2 points (vs. -6.3 for placebo)Not statistically significant from placebo

Mechanism of Action: A Tale of Two Modulators

Both this compound and benzodiazepines exert their effects by enhancing the action of gamma-aminobutyric acid (GABA) at GABA-A receptors. These receptors are ligand-gated ion channels that, upon activation by GABA, allow chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and allosterically increase the affinity of GABA for its receptor, thereby increasing the frequency of channel opening. This compound also acts as a positive allosteric modulator at GABA-A receptors, and its anxiolytic effects are blocked by the benzodiazepine antagonist flumazenil, confirming its action at the benzodiazepine binding site.

The anxioselective profile of this compound may be attributed to its differential efficacy and/or affinity for various GABA-A receptor subtypes. It has been suggested that compounds that selectively target α2 and/or α3 subunit-containing GABA-A receptors may produce anxiolytic effects with reduced sedation, which is primarily associated with α1 subunit-containing receptors. This compound has shown varied potency and efficacy at different recombinant GABA-A receptor isoforms compared to diazepam, which may underlie its favorable side-effect profile.

GABAA_Signaling cluster_receptor GABA-A Receptor cluster_drugs Allosteric Modulators cluster_cellular_effect Neuronal Response GABA_site GABA Binding Site Cl_channel Chloride (Cl-) Channel GABA_site->Cl_channel Opens BZD_site Benzodiazepine Binding Site BZD_site->Cl_channel Enhances Opening Cl_influx Increased Cl- Influx Cl_channel->Cl_influx GABA GABA GABA->GABA_site Binds BZD Benzodiazepines BZD->BZD_site Binds Anxiolysis Anxiolysis BZD->Anxiolysis Sedation Sedation/ Motor Impairment BZD->Sedation This compound This compound This compound->BZD_site Binds This compound->Anxiolysis  Preferential Effect Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->Anxiolysis Reduced_Excitability->Sedation

Caption: Signaling pathway of GABA-A receptor modulation.

Experimental Protocols

The anxioselective profile of this compound has been validated using a battery of well-established behavioral pharmacology assays. The following are detailed methodologies for key experiments.

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Objective: To measure the anxiolytic effects of a compound by observing the animal's willingness to explore the open, more aversive arms.

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes prior to the test.

    • The test compound (e.g., this compound, diazepam, or vehicle) is administered at a predetermined time before the test.

    • Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.

    • The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

  • Key Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (a measure of general activity).

  • Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase (5 min) cluster_post_test Data Analysis Habituation Habituation to Testing Room (30-60 min) Dosing Drug Administration (this compound, BZD, Vehicle) Habituation->Dosing Placement Place Animal on Center of EPM Dosing->Placement Exploration Allow Free Exploration Placement->Exploration Measurement Measure: - Time in Open Arms - Entries into Open Arms - Total Arm Entries Exploration->Measurement Interpretation Anxiolytic Effect = Increased Open Arm Exploration Measurement->Interpretation

Caption: Experimental workflow for the Elevated Plus-Maze test.
Light-Dark Box Test

This test is also based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory behavior.

  • Objective: To assess anxiety levels by measuring the time spent in a brightly lit compartment versus a dark, enclosed compartment.

  • Procedure:

    • The apparatus consists of a large, brightly lit chamber and a smaller, dark chamber connected by an opening.

    • Animals are habituated to the testing room.

    • Following drug administration, each animal is placed in the center of the light compartment and allowed to explore for a set period (typically 5-10 minutes).

  • Key Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

  • Interpretation: Anxiolytic drugs increase the time spent in the light compartment and the number of transitions.

Rotarod Test

The rotarod test is a standard method for assessing motor coordination, balance, and the sedative effects of drugs in rodents.

  • Objective: To determine if a compound impairs motor function.

  • Procedure:

    • Animals are trained on a rotating rod at a constant or accelerating speed until they can maintain their balance for a set duration.

    • On the test day, a baseline performance is established before drug administration.

    • After drug administration, the animals are placed back on the rotarod at various time points, and the latency to fall off the rod is recorded.

  • Key Parameters Measured:

    • Latency to fall from the rotating rod.

  • Interpretation: A decrease in the latency to fall indicates motor impairment or sedation.

Conclusion

The available preclinical and clinical data strongly support the anxioselective profile of this compound. Its ability to produce robust anxiolytic effects at doses that do not cause the sedation and motor impairment characteristic of benzodiazepines represents a significant potential advancement in the treatment of anxiety disorders. While further research is needed to fully elucidate its clinical utility and long-term safety, this compound stands as a compelling example of a targeted pharmacological approach to decouple the therapeutic benefits from the undesirable side effects of GABAergic modulation. The development of this compound was halted in Phase III trials due to reversible elevations in liver enzymes, but its clinical profile demonstrates the feasibility of creating anxioselective agents. This underscores the importance of continued investigation into novel GABA-A receptor modulators for the future of anxiety treatment.

References

A Head-to-Head Comparison of Ocinaplon and Zaleplon at GABAA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Ocinaplon and zaleplon, two pyrazolopyrimidine compounds that modulate γ-aminobutyric acid type A (GABAA) receptors. While both drugs interact with this critical inhibitory neurotransmitter receptor in the central nervous system, their pharmacological profiles, receptor subtype selectivity, and clinical applications diverge significantly. This document synthesizes available experimental data to offer a clear comparison for research and drug development purposes.

At a Glance: this compound vs. Zaleplon

FeatureThis compoundZaleplon
Primary Clinical Application Anxiolytic (development discontinued)Hypnotic (for insomnia)
Mechanism of Action Positive allosteric modulator of GABAA receptorsPositive allosteric modulator of GABAA receptors
Key Characteristics Anxioselective profile with reduced sedative and amnestic effects compared to benzodiazepines.[1][2][3]Rapid onset of action and short half-life, primarily used for sleep initiation.[4][5]
Development Status Discontinued due to liver complications in Phase III trials.Approved for medical use.

Quantitative Analysis: Binding Affinity and Efficacy

The interaction of this compound and zaleplon with GABAA receptors has been characterized through various in vitro assays. The following tables summarize the key quantitative findings from radioligand binding and electrophysiological studies.

Table 1: Radioligand Binding Affinity
CompoundAssayPreparationIC50 (µM)Reference
This compound [3H]flunitrazepam binding inhibitionRat cerebellum1.2
Rat cortex3.8
Zaleplon [3H]flunitrazepam binding inhibitionRat brain membranesLower affinity than zolpidem or triazolam

Note: A direct IC50 value for zaleplon from a comparable study was not available in the searched literature. The available data indicates its affinity is lower than other common hypnotics.

Table 2: Functional Efficacy at Recombinant GABAA Receptor Subtypes

This table presents the efficacy of each compound in potentiating GABA-evoked chloride currents in Xenopus oocytes expressing different human GABAA receptor subunit combinations.

CompoundReceptor SubtypeEfficacy (Relative to Diazepam)PotencyReference
This compound α1β2γ2~85%5- to 35-fold lower than diazepam across isoforms
α2β2γ2~25-50%
α3β2γ2~25-50%
α5β2γ2~25%
Zaleplon α1β2γ2Similar to zolpidem and triazolamHigher than at α2- or α3-containing receptors; one-third to one-half that of zolpidem
α2β2γ2Similar to zolpidem and triazolamLower than at α1β2γ2
α3β2γ2Similar to zolpidem and triazolamLower than at α1β2γ2
α1β2γ3Equally efficacious as on γ2-containing receptorsFour-fold increase in potency compared to α1β2γ2

Signaling Pathways and Mechanism of Action

Both this compound and zaleplon are positive allosteric modulators of the GABAA receptor, a ligand-gated ion channel. They bind to the benzodiazepine site on the receptor complex, enhancing the effect of GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.

GABAA_Signaling cluster_receptor GABAA Receptor cluster_ligands Ligands cluster_effects Neuronal Effects GABA_site GABA Binding Site Cl_channel Chloride Channel GABA_site->Cl_channel Opens Channel BZD_site Benzodiazepine Site BZD_site->GABA_site Enhances GABA Affinity Cl_influx Increased Cl- Influx Cl_channel->Cl_influx GABA GABA GABA->GABA_site Binds Modulator This compound / Zaleplon Modulator->BZD_site Binds Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Clinical_Effect Anxiolysis / Sedation Reduced_Excitability->Clinical_Effect

Mechanism of action for this compound and zaleplon at the GABAA receptor.

The differential effects of this compound and zaleplon arise from their varying affinities and efficacies at different GABAA receptor subtypes. Zaleplon's preferential potentiation of α1-containing receptors is thought to mediate its sedative effects, which are crucial for a hypnotic agent. In contrast, this compound was developed to be "anxioselective," with a pharmacological profile showing potent anxiolytic effects at doses lower than those causing significant sedation or ataxia. This profile is attributed to its action as a partial positive modulator with varied efficacy across different alpha subunits.

Experimental Protocols

The data presented in this guide were derived from established experimental methodologies in pharmacology and neuroscience.

Radioligand Binding Assays

These experiments are conducted to determine the affinity of a drug for a specific receptor.

Binding_Assay_Workflow start Start prep Prepare brain membrane homogenates (e.g., from rat cortex or cerebellum) start->prep incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound (this compound or zaleplon) prep->incubate separate Separate bound from free radioligand (e.g., via vacuum filtration) incubate->separate measure Measure radioactivity of the bound ligand (e.g., using liquid scintillation counting) separate->measure analyze Analyze data to calculate IC50 values (concentration of test compound that inhibits 50% of specific binding) measure->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Protocol Details (based on Lippa et al., 2005):

  • Tissue Preparation: Rat cortical and cerebellar membranes are prepared.

  • Incubation: Membranes are incubated with [3H]flunitrazepam in the presence of various concentrations of the test compound.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

  • Analysis: IC50 values are determined from concentration-response curves.

Two-Electrode Voltage Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on ion channels, such as the GABAA receptor, expressed in a controlled system like Xenopus oocytes.

Electrophysiology_Workflow start Start inject Microinject cRNAs encoding specific GABAA receptor subunits (e.g., α1, β2, γ2) into Xenopus laevis oocytes start->inject incubate Incubate oocytes for 2-3 days to allow for receptor expression inject->incubate clamp Place oocyte in a recording chamber and impale with two electrodes (voltage and current) incubate->clamp perfuse Perfuse with a solution containing GABA at a low concentration (e.g., EC5-EC20) to elicit a baseline current clamp->perfuse apply_drug Co-apply GABA with varying concentrations of the test compound (this compound or zaleplon) perfuse->apply_drug record Record the potentiation of the GABA-evoked chloride current apply_drug->record analyze Analyze concentration-response data to determine potency (EC50) and efficacy record->analyze end End analyze->end

Workflow for two-electrode voltage clamp recording in Xenopus oocytes.

Protocol Details (based on Sanna et al., 2002 and Lippa et al., 2005):

  • Receptor Expression: cRNAs for human GABAA receptor subunits are injected into Xenopus laevis oocytes.

  • Recording: After 48 hours, oocytes are voltage-clamped.

  • Drug Application: GABA is applied to elicit a current, and then co-applied with the test compound to measure the degree of potentiation.

  • Data Analysis: The potentiation of GABA-evoked Cl- currents is measured to determine the efficacy and potency of the compound at different receptor subtypes.

Conclusion

This compound and zaleplon, while both targeting the GABAA receptor, exemplify the potential for developing functionally selective modulators. Zaleplon's profile as a potent, α1-preferring agonist with a short duration of action makes it a suitable hypnotic for sleep initiation. This compound, in contrast, was designed as a partial modulator with a distinct subtype efficacy profile, aiming for anxiolysis without the pronounced sedation typical of non-selective benzodiazepines. Although its development was halted, the pharmacological data for this compound remain valuable for the ongoing research into GABAA receptor subtype-selective compounds for treating anxiety and other neurological disorders. This comparative guide highlights the importance of detailed receptor subtype characterization in modern drug discovery.

References

Ocinaplon: A Comparative Cross-Validation in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Ocinaplon, a pyrazolopyrimidine, has demonstrated a unique anxioselective profile in preclinical and clinical studies. Unlike traditional benzodiazepines, this compound shows a promising separation between its anxiolytic effects and sedative or motor-impairing side effects. This guide provides a comprehensive comparison of this compound's effects in various animal models of anxiety and epilepsy, presenting key experimental data and detailed methodologies to inform future research and development.

Anxiolytic Efficacy of this compound

This compound has been primarily investigated for its anxiolytic properties in rodent models. The following tables summarize its efficacy in comparison to the classic benzodiazepine, diazepam.

Table 1: Anxiolytic Activity of this compound vs. Diazepam in the Vogel Conflict Test (Rat)

CompoundMinimum Effective Dose (MED) (mg/kg, p.o.)Maximum Effect (% Increase in Punished Responding)Reference
This compound3.1Comparable to Diazepam[1][2]
Diazepam3.1Not explicitly quantified in the provided text[1]

Table 2: Effects of this compound vs. Diazepam on Motor Function in Rats

CompoundMotor Activity (ED50, mg/kg, p.o.)Inclined Screen (ED50, mg/kg, p.o.)Rod Walking (ED50, mg/kg, p.o.)Reference
This compound81.7172.292[1]
Diazepam17.515.513.8[1]

Key Findings:

  • In the Vogel conflict test, a model predictive of anxiolytic activity, this compound demonstrated a minimum effective dose comparable to diazepam, indicating similar potency in reducing anxiety-like behavior.

  • Crucially, this compound exhibited a significantly wider therapeutic window. The doses of this compound required to produce motor impairment (sedation, ataxia, muscle relaxation) were substantially higher than its anxiolytic dose. For instance, the dose causing a 50% reduction in motor activity for this compound was over four times higher than that for diazepam. This highlights this compound's anxioselective profile.

Anticonvulsant Properties of this compound

While primarily studied for anxiety, this compound has also shown anticonvulsant effects. The pentylenetetrazole (PTZ)-induced seizure model is often used to screen for both anxiolytic and anticonvulsant properties.

Table 3: Anticonvulsant Efficacy of this compound vs. Diazepam in the PTZ-Induced Seizure Model (Rat)

CompoundED50 (mg/kg, p.o.)95% Confidence IntervalReference
This compound9.67.9-12.1
Diazepam7.55.3-10.6

Key Findings:

  • This compound was as potent and effective as diazepam in protecting against PTZ-induced convulsions, with comparable ED50 values. This suggests that this compound possesses significant anticonvulsant activity, likely mediated through its action on GABA-A receptors.

This compound in Animal Models of Sleep Disorders

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects through allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The anticonflict effects of this compound are blocked by flumazenil, a benzodiazepine antagonist, confirming its action at the benzodiazepine binding site on the GABA-A receptor.

This compound Mechanism of Action cluster_GABA GABAergic Synapse GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds This compound This compound This compound->GABA_A Positive Allosteric Modulator Chloride Cl- influx GABA_A->Chloride Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Reduced Neuronal Excitability (Anxiolytic/Anticonvulsant Effects) Hyperpolarization->Inhibition

This compound enhances GABAergic inhibition via GABA-A receptors.

Experimental Protocols

Vogel Conflict Test (Anxiety)

This conflict-based model is highly predictive of anxiolytic drug action.

Vogel Conflict Test Workflow cluster_protocol Vogel Conflict Test Protocol Water_Deprivation 1. Water Deprivation (e.g., 48 hours) Drug_Admin 2. Drug Administration (this compound, Diazepam, or Vehicle) Water_Deprivation->Drug_Admin Test_Chamber 3. Placement in Test Chamber (Operant chamber with a drinking spout) Drug_Admin->Test_Chamber Licking_Punishment 4. Licking and Punishment (After a set number of licks, a mild electric shock is delivered) Test_Chamber->Licking_Punishment Data_Collection 5. Data Collection (Number of punished licks is recorded) Licking_Punishment->Data_Collection Analysis 6. Analysis (Increased punished licking indicates anxiolytic effect) Data_Collection->Analysis

Workflow of the Vogel conflict test for anxiolytic screening.

Methodology:

  • Animal Model: Typically, water-deprived rats are used.

  • Apparatus: An operant conditioning chamber equipped with a drinking spout connected to a shock generator.

  • Procedure:

    • Rats are deprived of water for a specified period (e.g., 48 hours) to motivate drinking.

    • Animals are administered the test compound (e.g., this compound), a reference drug (e.g., diazepam), or a vehicle control orally.

    • After a set time (e.g., 60 minutes), the rat is placed in the test chamber.

    • When the animal licks the drinking spout, after a predetermined number of licks (e.g., 20), a mild, brief electric shock is delivered through the spout.

    • The number of shocks (and thus, punished drinking periods) is recorded over a session of a defined duration.

  • Endpoint: An increase in the number of punished licks compared to the vehicle group is indicative of an anxiolytic effect.

Pentylenetetrazole (PTZ)-Induced Seizure Model (Epilepsy/Anxiolytic Screen)

PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures. This model is used to assess the anticonvulsant potential of test compounds.

PTZ-Induced Seizure Model Workflow cluster_protocol PTZ-Induced Seizure Protocol Animal_Prep 1. Animal Preparation (Rats or mice) Drug_Admin 2. Drug Administration (this compound, Diazepam, or Vehicle) Animal_Prep->Drug_Admin PTZ_Injection 3. PTZ Injection (Subcutaneous or intraperitoneal) Drug_Admin->PTZ_Injection Observation 4. Behavioral Observation (Monitoring for seizure onset, severity, and duration) PTZ_Injection->Observation Scoring 5. Seizure Scoring (Using a standardized scale, e.g., Racine scale) Observation->Scoring Analysis 6. Analysis (Protection from seizures or increased latency to seizure onset) Scoring->Analysis

Workflow of the PTZ-induced seizure model for anticonvulsant screening.

Methodology:

  • Animal Model: Rats or mice are commonly used.

  • Procedure:

    • Animals are pre-treated with the test compound, a reference drug, or a vehicle.

    • After a specified time, a convulsant dose of PTZ is administered, typically via subcutaneous or intraperitoneal injection.

    • Animals are then observed for a set period (e.g., 30 minutes) for the occurrence and severity of seizures.

  • Endpoints:

    • The primary endpoint is the presence or absence of a generalized tonic-clonic seizure.

    • Other measures include the latency to the first seizure and the severity of the seizure, often rated using a standardized scale like the Racine scale.

    • The ED50, the dose at which 50% of the animals are protected from seizures, is calculated.

Inclined Screen Test (Motor Coordination)

This test assesses motor coordination and muscle tone.

Methodology:

  • Apparatus: A screen, typically wire mesh, inclined at a specific angle (e.g., 60 degrees).

  • Procedure:

    • Animals are treated with the test compound, a reference drug, or a vehicle.

    • After a set time, each animal is placed on the inclined screen.

    • The ability of the animal to remain on the screen for a predetermined duration (e.g., 30 minutes) is recorded.

  • Endpoint: The ED50, the dose at which 50% of the animals are unable to remain on the screen, is determined. A higher ED50 indicates less motor impairment.

References

A Comparative Analysis of Ocinaplon and Non-Benzodiazepine Anxiolytics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anxiolytic drug development, the quest for agents with the efficacy of benzodiazepines but without their associated side effects of sedation, dependence, and cognitive impairment remains a primary objective. This guide provides a detailed comparative analysis of Ocinaplon, a novel pyrazolopyrimidine anxiolytic, and other prominent non-benzodiazepine anxiolytics, including Buspirone, Pregabalin, and Hydroxyzine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.

Executive Summary

This compound, a positive allosteric modulator of GABA-A receptors, has demonstrated anxiolytic effects comparable to benzodiazepines in preclinical and clinical studies, with a potentially more favorable side-effect profile.[1][2] This guide contrasts this compound with established non-benzodiazepine anxiolytics that employ different mechanisms of action: Buspirone, a serotonin 5-HT1A receptor partial agonist; Pregabalin, which binds to the alpha-2-delta subunit of voltage-gated calcium channels; and Hydroxyzine, a histamine H1 receptor inverse agonist. While this compound's development was discontinued due to liver complications in a Phase III trial, its unique anxioselective profile provides valuable insights for future anxiolytic research.[3]

Mechanism of Action

The anxiolytic effects of these compounds are mediated through distinct signaling pathways, offering different approaches to modulating anxiety in the central nervous system.

This compound: this compound acts as a positive allosteric modulator of GABA-A receptors, similar to benzodiazepines.[1][2] However, it exhibits subtype selectivity, which is thought to contribute to its anxiolytic effects with reduced sedative and muscle-relaxant properties.

cluster_this compound This compound Signaling Pathway This compound This compound GABAA_R GABA-A Receptor (α-subunit selective) This compound->GABAA_R Positive Allosteric Modulation Cl_Channel Chloride Ion Channel Opening GABAA_R->Cl_Channel Enhances GABAergic Transmission Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis

This compound's modulation of the GABA-A receptor.

Buspirone: Buspirone's primary mechanism involves partial agonism at presynaptic serotonin 5-HT1A autoreceptors, which initially reduces serotonin release. Over time, this leads to desensitization of these autoreceptors and an overall increase in serotonergic neurotransmission. It also acts as a partial agonist at postsynaptic 5-HT1A receptors and has antagonist activity at dopamine D2 receptors.

cluster_Buspirone Buspirone Signaling Pathway Buspirone Buspirone Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor Buspirone->Presynaptic_5HT1A Partial Agonist Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Buspirone->Postsynaptic_5HT1A Partial Agonist D2_Receptor Dopamine D2 Receptor Buspirone->D2_Receptor Antagonist Serotonin_Release Serotonin Release Presynaptic_5HT1A->Serotonin_Release Initial Decrease, Later Increase Anxiolysis Anxiolytic Effect Postsynaptic_5HT1A->Anxiolysis D2_Receptor->Anxiolysis Serotonin_Release->Anxiolysis cluster_Pregabalin Pregabalin Signaling Pathway Pregabalin Pregabalin Alpha2Delta α2δ Subunit of Voltage-Gated Ca2+ Channel Pregabalin->Alpha2Delta Binds to Ca_Influx Calcium Influx Alpha2Delta->Ca_Influx Reduces Neurotransmitter_Release Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release Decreases Anxiolysis Anxiolytic Effect Neurotransmitter_Release->Anxiolysis cluster_Hydroxyzine Hydroxyzine Signaling Pathway Hydroxyzine Hydroxyzine H1_Receptor Histamine H1 Receptor Hydroxyzine->H1_Receptor Inverse Agonist _5HT2A_Receptor Serotonin 5-HT2A Receptor Hydroxyzine->_5HT2A_Receptor Antagonist CNS_Activity Reduced CNS Activity H1_Receptor->CNS_Activity _5HT2A_Receptor->CNS_Activity Anxiolysis Anxiolytic Effect CNS_Activity->Anxiolysis cluster_VogelTest Vogel Conflict Test Workflow Start Start Water_Deprivation 24-48h Water Deprivation Start->Water_Deprivation Drug_Administration Administer this compound or Vehicle Water_Deprivation->Drug_Administration Test_Chamber Place Rat in Test Chamber Drug_Administration->Test_Chamber Licking_Behavior Rat Licks Water Spout Test_Chamber->Licking_Behavior Punishment Receive Mild Electric Shock After a Set Number of Licks Licking_Behavior->Punishment Triggers Measure_Licks Measure Number of Punished Licks Licking_Behavior->Measure_Licks Punishment->Licking_Behavior Suppresses End End Measure_Licks->End

References

Comparative Metabolic Stability of Ocinaplon: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Ocinaplon's Metabolic Profile Against Key Alternatives

This guide offers a comparative analysis of the in-vitro metabolic stability of this compound, a pyrazolopyrimidine anxiolytic, with its structural analogs, zaleplon and indiplon. The following sections provide a detailed overview of their metabolic pathways, quantitative stability data, and the experimental protocols used for their assessment, aimed at researchers, scientists, and professionals in drug development.

Comparative Analysis of In-Vitro Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. In-vitro assays using human liver microsomes are a standard method to assess this, providing key parameters such as half-life (t½) and intrinsic clearance (CLint). While specific in-vitro metabolic stability data for this compound remains limited in publicly available literature, this guide compiles the available data for its comparators, zaleplon and indiplon, to provide a contextual benchmark.

CompoundIn-Vitro Half-life (t½) (min)In-Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)Primary Metabolizing EnzymesMajor Metabolites
This compound Data not availableData not availableNot explicitly identifiedDOV 315,090 (4'-N' oxide)
Zaleplon 28.848.1Aldehyde Oxidase, CYP3A45-oxo-zaleplon, Desethylzaleplon
Indiplon Data not availableData not availableCYP3A4/5, CarboxylesterasesN-desmethyl-indiplon, N-desacetyl-indiplon

Table 1: Comparative In-Vitro Metabolic Stability Data in Human Liver Microsomes.

Metabolic Pathways and Key Enzymes

The biotransformation of these compounds is primarily hepatic. The following diagrams illustrate the known metabolic pathways for this compound and its comparators.

This compound This compound Enzyme Oxidation This compound->Enzyme Metabolite DOV 315,090 (4'-N' oxide) Enzyme->Metabolite Zaleplon Zaleplon Enzyme1 Aldehyde Oxidase Zaleplon->Enzyme1 Enzyme2 CYP3A4 Zaleplon->Enzyme2 Metabolite1 5-oxo-zaleplon Metabolite2 Desethylzaleplon Enzyme1->Metabolite1 Enzyme2->Metabolite2 Indiplon Indiplon Enzyme1 CYP3A4/5 Indiplon->Enzyme1 Enzyme2 Carboxylesterases Indiplon->Enzyme2 Metabolite1 N-desmethyl-indiplon Metabolite2 N-desacetyl-indiplon Enzyme1->Metabolite1 Enzyme2->Metabolite2 cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Microsome Master Mix D Pre-incubate at 37°C A->D B Prepare Test Compound Solution B->D C Prepare NADPH Solution E Initiate Reaction with NADPH C->E D->E F Sample at Time Points E->F G Quench Reaction F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ and CLint I->J

Ocinaplon's Clinical Trial Failure: A Comparative Analysis Against Other Anxiolytics

Author: BenchChem Technical Support Team. Date: November 2025

The promising anxiolytic candidate, ocinaplon, was poised to offer a safer alternative to traditional benzodiazepines but saw its development abruptly halted during Phase III clinical trials. A single, severe case of liver toxicity overshadowed its demonstrated efficacy in treating Generalized Anxiety Disorder (GAD). This comprehensive guide provides a detailed comparison of this compound's performance against other major anxiolytic classes, supported by experimental data, to elucidate the factors contributing to its ultimate failure.

Executive Summary

This compound, a pyrazolopyrimidine, demonstrated significant anxiolytic effects with a favorable side-effect profile, notably lacking the sedation commonly associated with benzodiazepines. However, the emergence of drug-induced liver injury in a late-stage trial led to the cessation of its development. This guide dissects the clinical trial data of this compound in comparison to established anxiolytics such as benzodiazepines (diazepam, lorazepam, alprazolam), the azapirone buspirone, and serotonin-norepinephrine reuptake inhibitors (SSRIs/SNRIs) like sertraline, paroxetine, and venlafaxine. Through a detailed examination of efficacy, safety, and mechanistic data, we explore why this compound, despite its initial promise, failed to reach the market.

Comparative Efficacy of Anxiolytics

The primary measure of efficacy in clinical trials for GAD is the reduction in the Hamilton Anxiety Scale (HAM-A) score. This compound demonstrated statistically significant reductions in HAM-A scores compared to placebo in both 2-week and 4-week studies.

Drug ClassDrugStudy DurationMean Baseline HAM-AMean Reduction from Baseline (Drug)Mean Reduction from Baseline (Placebo)Statistically Significant Difference
Pyrazolopyrimidine This compound2 weeks~204.4 - 5.6 points-Yes[1]
This compound4 weeks~2514.2 points6.3 pointsYes (p=0.009)[2][3]
Benzodiazepines Diazepam6 weeks~25--Yes (p<0.01 vs. placebo at 6 weeks)[4]
Lorazepam4 weeks≥1850% reduction20% reductionYes (p<0.05)[5]
Azapirone Buspirone4 weeks~25.544% reduction22% reductionYes (p=0.001)
Buspirone6 weeks~2512.4 points9.5 pointsYes (p<0.03)
SSRI Sertraline12 weeks2511.7 points8.0 pointsYes
Paroxetine (20mg)8 weeks~2512.5 points9.3 pointsYes
Paroxetine (40mg)8 weeks~2512.2 points9.3 pointsYes
SNRI Venlafaxine XR8 weeks≥18--Yes (p=0.01)

As the data indicates, this compound's efficacy in reducing anxiety symptoms was comparable to that of established anxiolytics. In a 4-week study, this compound-treated patients showed a mean improvement of 14.2 points on the HAM-A scale, a robust response similar to that observed with other effective treatments.

The Decisive Factor: A Comparative Look at Safety and Tolerability

While demonstrating comparable efficacy, the safety profile of an anxiolytic is a critical determinant of its clinical viability. This compound was developed with the aim of providing a safer alternative to benzodiazepines, which are associated with sedation, dependence, and withdrawal symptoms.

General Side Effect Profile

Preclinical and early clinical studies of this compound revealed a favorable side-effect profile, with a significantly lower incidence of sedation and dizziness compared to benzodiazepines. In a 4-week clinical trial, the proportion of patients experiencing treatment-emergent adverse events was not statistically different between the this compound and placebo groups.

In contrast, benzodiazepines are well-known for their sedative and cognitive-impairing effects. Buspirone, while generally well-tolerated, can cause dizziness, nausea, and headache. SSRIs and SNRIs are associated with a different spectrum of side effects, including nausea, insomnia, and sexual dysfunction.

The Achilles' Heel: Hepatotoxicity

The pivotal event that led to the discontinuation of this compound's development was a single case of a serious adverse event in a Phase III trial: icterus (jaundice) following transaminase elevations, indicating severe liver toxicity. While the patient had pre-existing medical conditions that may have been contributing factors, the event was considered possibly related to the study medication.

This single event stands in stark contrast to the generally favorable liver safety profiles of other anxiolytic classes, although it is important to note that drug-induced liver injury is a potential, albeit rare, risk with many medications.

Drug ClassDrug(s)Incidence of Liver-Related Adverse Events
Pyrazolopyrimidine This compoundOne case of severe hepatotoxicity (icterus with transaminase elevations) in Phase III trials leading to discontinuation.
Benzodiazepines Diazepam, Lorazepam, AlprazolamClinically apparent liver injury is rare. Some cases of cholestatic hepatitis have been reported, but the overall hepatotoxic potential is considered very low.
Azapirone BuspironeNot been linked to clinically apparent liver injury. Infrequent, mild and transient serum aminotransferase elevations have been reported.
SSRIs/SNRIs Sertraline, Paroxetine, VenlafaxineRisk of hepatotoxicity varies among drugs in this class. Asymptomatic, mild-to-moderate elevations in liver enzymes can occur. Severe liver injury is rare but has been reported with some agents.

Mechanistic Differences: A Tale of Two Modulators

This compound, like benzodiazepines, exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, the specifics of their interaction with the receptor complex differ.

Benzodiazepines bind to a specific site at the interface of the α and γ subunits of the GABA-A receptor. This binding increases the affinity of GABA for its own binding site, leading to an increased frequency of chloride channel opening and enhanced neuronal inhibition.

This compound is described as a low-affinity modulator of the GABA-A receptor. While the precise binding site and the full extent of its modulatory effects are not as well-characterized as those of benzodiazepines, this lower affinity was hypothesized to contribute to its reduced sedative effects.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_receptor GABA-A Receptor cluster_intracellular Intracellular Space GABA GABA GABA_Site GABA Binding Site GABA->GABA_Site Binds This compound This compound Ocinaplon_Site Putative this compound Binding Site This compound->Ocinaplon_Site Binds (Low Affinity) Benzodiazepine Benzodiazepine BZD_Site Benzodiazepine Binding Site Benzodiazepine->BZD_Site Binds Cl_ion Cl- GABA_Site->Cl_ion Opens Channel BZD_Site->GABA_Site Increases GABA Affinity Ocinaplon_Site->GABA_Site Modulates GABA Effect Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Influx leads to Vogel_Conflict_Test cluster_test_session Test Session Details start Start water_deprivation Water Deprivation (e.g., 48 hours) start->water_deprivation drug_admin Drug Administration (e.g., this compound, Diazepam, or Vehicle) water_deprivation->drug_admin acclimatization Acclimatization to Operant Chamber drug_admin->acclimatization test_session Test Session acclimatization->test_session data_analysis Data Analysis test_session->data_analysis end End data_analysis->end licking Animal Licks Drinking Spout shock Mild Electric Shock (after 'n' licks) licking->shock conflict Conflict: Thirst vs. Aversion shock->conflict measure Measure: Number of Shocks Received conflict->measure

References

Safety Operating Guide

Navigating the Final Steps: A Guide to the Proper Disposal of Ocinaplon

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the culmination of a project involving investigational compounds like Ocinaplon necessitates a meticulous and compliant disposal process. Although specific disposal guidelines for this compound are not publicly available due to its discontinued development, a comprehensive approach rooted in established laboratory safety protocols and pharmaceutical waste management principles is essential. This guide provides a procedural framework to ensure the safe and environmentally responsible disposal of this compound.

Core Principles of this compound Disposal

Given that this compound is a biologically active compound, it must be treated as potentially hazardous chemical waste. The primary objective is to prevent its release into the environment and to ensure the safety of all personnel involved in the disposal process.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound from a research laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE to minimize exposure risks.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling powders outside of a contained space, a dust mask or a respirator may be necessary to prevent inhalation.

2. Waste Segregation and Containment:

Proper segregation of this compound waste is crucial for compliant disposal.

  • Solid Waste:

    • Place unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and empty stock containers into a designated, clearly labeled hazardous waste container.

    • The container should be robust, leak-proof, and have a secure lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound solutions with other chemical waste streams unless compatibility has been verified.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

3. Labeling and Documentation:

Accurate labeling and documentation are regulatory requirements and are critical for safe handling by waste management personnel.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Inventory: Maintain a log of all this compound waste generated, including the date, quantity, and form (solid/liquid).

4. Storage Prior to Disposal:

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Ensure that the storage area is compliant with your institution's and local regulations for hazardous waste.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulations.[1][2][3]

Quantitative Data and Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound with detailed quantitative data is not available, the table below provides general storage and property information gleaned from available resources. Researchers should handle the compound with the care afforded to all novel, biologically active molecules.

PropertyInformationReference
Molecular Formula C17H11N5O[4]
Molecular Weight 301.3 g/mol [5]
Storage (Powder) Recommended storage at -20°C for up to 3 years.
Storage (in Solvent) Recommended storage at -80°C for up to 1 year.
Solubility Sparingly soluble in DMSO (< 1 mg/mL).

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the this compound disposal workflow and the necessary personal protective equipment.

Caption: this compound Disposal Workflow

PPE_for_Ocinaplon_Disposal cluster_ppe Required Personal Protective Equipment cluster_personnel Researcher Gloves Nitrile Gloves Goggles Safety Goggles Coat Lab Coat Mask Dust Mask (for powders) Researcher Researcher Researcher->Gloves Researcher->Goggles Researcher->Coat Researcher->Mask

Caption: Personal Protective Equipment for this compound Disposal

By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific protocols and your local EHS office for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.